(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Description
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Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2,5-diamino-5-oxopentanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLIBJJMARZVJI-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide (CAS No. 14349-18-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving synthetic precision and efficacy. Among the repertoire of protected amino acids, (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a stable derivative of L-glutamine, has emerged as a critical building block. This guide, intended for the discerning scientific community, provides a comprehensive exploration of this compound, from its fundamental properties to its application in cutting-edge research. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be an invaluable resource for professionals engaged in the synthesis of novel therapeutics.
Section 1: Core Compound Identity and Physicochemical Properties
This compound, commonly known in the scientific literature as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a key intermediate in biochemical research, particularly in peptide synthesis and the development of new pharmaceuticals.[1] Its unique molecular architecture, featuring a 4-nitrobenzyl ester protecting group, confers enhanced solubility and stability, making it a versatile tool in both molecular biology and medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14349-18-9 | [1] |
| Molecular Formula | C₁₂H₁₆BrN₃O₅ | [1] |
| Molecular Weight | 362.18 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 165-169 °C | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, L-Gln-ONb·HBr | [1] |
Section 2: The Strategic Role of the 4-Nitrobenzyl Protecting Group
The 4-nitrobenzyl (pNB) group serves as a robust protecting group for the carboxylic acid functionality of the glutamine side chain. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The electron-withdrawing nature of the nitro group provides stability to the ester linkage under various reaction conditions, yet it can be selectively cleaved when desired.
Mechanism of Protection and Rationale for Use
The primary purpose of the 4-nitrobenzyl ester is to mask the reactivity of the carboxyl group during the stepwise assembly of a peptide chain. This prevents the carboxyl group from interfering with the coupling reactions between the N-terminus of the growing peptide chain and the activated C-terminus of the incoming amino acid. The stability of the pNB ester to the mildly basic conditions used for Fmoc deprotection and the acidic conditions used for Boc deprotection makes it an orthogonal protecting group, allowing for flexible synthetic strategies.
Cleavage of the 4-Nitrobenzyl Protecting Group
The removal of the p-nitrobenzyl group is a critical step in the final deprotection of the synthesized peptide. Several methods can be employed for this purpose, each with its own advantages and specific applications.
-
Catalytic Hydrogenation: A common and mild method for cleaving benzyl-type protecting groups. However, it may not be compatible with other functional groups that are sensitive to reduction.
-
Acidolysis: Strong acids like hydrogen bromide (HBr) in acetic acid can be used, although this method is less selective and may cleave other acid-labile protecting groups.[2]
-
Reductive Cleavage with SnCl₂: A method that offers mild, acidic reducing conditions for the deprotection of p-nitrobenzyl esters on a solid support.[3][4] This approach is advantageous as it avoids the use of more hazardous reagents.[3]
-
Photocleavage: The 2-nitrobenzyl group, a related protecting group, is known to be photocleavable.[5] While less common for the 4-nitrobenzyl group, this method offers a reagent-free deprotection strategy.
Section 3: Synthesis of this compound
While detailed proprietary synthesis methods may vary, a general and plausible synthetic route involves the esterification of L-glutamic acid. A key challenge in the synthesis of glutamine derivatives is preventing the cyclization to pyroglutamic acid.
General Synthetic Approach
A common strategy involves the reaction of a suitably protected L-glutamic acid derivative with 4-nitrobenzyl bromide. The protection of the α-amino group is essential during this step.
Caption: General synthetic workflow for the preparation of the title compound.
Illustrative Experimental Protocol (Conceptual)
This protocol is a conceptual illustration and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Protection of L-Glutamic Acid
-
Suspend L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or Fmoc-OSu for Fmoc protection) and a base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-protected L-glutamic acid.
Step 2: Esterification with 4-Nitrobenzyl Bromide
-
Dissolve the N-protected L-glutamic acid in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., cesium carbonate or triethylamine) to form the carboxylate salt in situ.
-
Add 4-nitrobenzyl bromide to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir until the esterification is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography to obtain the N-protected L-glutamic acid 4-nitrobenzyl ester.
Step 3: Amidation to form the Glutamine Derivative
-
Activate the γ-carboxylic acid of the N-protected L-glutamic acid 4-nitrobenzyl ester using a suitable coupling agent (e.g., DCC/HOBt or HATU).
-
Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like DIEA) to the reaction mixture.
-
Stir at room temperature until the amidation is complete.
-
Purify the resulting N-protected L-glutamine 4-nitrobenzyl ester.
Step 4: Deprotection and Hydrobromide Salt Formation
-
Dissolve the N-protected L-glutamine 4-nitrobenzyl ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a solution of hydrogen bromide in acetic acid.[2]
-
Stir the mixture at room temperature to cleave the N-protecting group.
-
The hydrobromide salt of the product will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Section 4: Applications in Drug Development and Research
The utility of this compound extends across various facets of drug development, primarily owing to its role as a stable precursor to L-glutamine.[1]
Peptide Synthesis
This compound is a cornerstone in solid-phase peptide synthesis (SPPS), particularly when incorporating glutamine residues into a peptide sequence.[6][7] The protected glutamine derivative prevents side reactions such as dehydration of the side-chain amide to a nitrile or cyclization.
Illustrative Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc Chemistry:
Caption: A typical workflow for incorporating a pNB-protected glutamine residue in SPPS.
Targeting Glutamine Metabolism in Cancer
Cancer cells often exhibit a high demand for glutamine, a phenomenon known as "glutamine addiction," to fuel their rapid proliferation and survival.[8] This metabolic dependency makes the glutamine pathway an attractive target for anticancer therapies.[8] Glutamine derivatives and antagonists are being actively investigated for their potential to disrupt cancer cell metabolism.[9][10][11][12] While this compound is primarily a synthetic intermediate, its role in synthesizing glutamine-containing peptides and peptidomimetics makes it relevant to this field of research. These synthesized molecules can be designed as inhibitors of glutamine transporters or enzymes involved in glutamine metabolism.
Table 2: Examples of Glutamine Metabolism Inhibitors in Preclinical/Clinical Development
| Compound | Target | Therapeutic Approach | Reference(s) |
| CB-839 (Telaglenastat) | Glutaminase (GLS) | Inhibition of glutamine to glutamate conversion | [13] |
| JHU083 | Glutamine Antagonist Prodrug | Preferential activation in the tumor microenvironment to block glutamine metabolism | [13] |
| V-9302 | Glutamine Transporter Inhibitor | Blocks cellular uptake of glutamine | [9] |
Section 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of this compound are essential to ensure the safety of personnel and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific safety data sheet (SDS) for this compound may not be universally available, the safety precautions for related nitrobenzyl compounds and amino acid derivatives should be followed.
-
Potential Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The long-term effects of exposure have not been fully investigated.
-
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] Recommended storage temperature is between 0-8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[14]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be handled in the same manner as the substance itself.[15]
Section 6: Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool that empowers chemists to construct complex peptides and explore novel therapeutic avenues. Its stability, coupled with the reliable cleavage of the 4-nitrobenzyl protecting group, ensures its continued relevance in the synthesis of peptides with therapeutic potential. As our understanding of diseases at the molecular level deepens, particularly in areas like cancer metabolism, the demand for precisely engineered molecules will undoubtedly grow. This protected glutamine derivative will remain an indispensable component in the synthetic chemist's arsenal, facilitating the creation of the next generation of targeted therapies.
References
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH. [Link]
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Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. PMC. [Link]
- US Patent 2,883,399 A - Method of preparing l(+)-glutamine.
- US Patent 3,105,852 A - Process for the preparation of l-(+)-glutamine.
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Novel glutamine antagonist prodrugs to be developed as anticancer therapies. IOCB Prague. [Link]
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Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Frontiers in Immunology. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab - UC Irvine. [Link]
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Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI. [Link]
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Nitrobenzene - Registration Dossier. ECHA. [Link]
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Glutamine metabolism in cancer therapy. ResearchGate. [Link]
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p-Nitrobenzyl side-chain protection for solid-phase synthesis. PubMed. [Link]
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SAFETY DATA SHEET. Bio-Rad. [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. PMC. [Link]
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Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
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Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Foreword: Unraveling the Therapeutic Potential of a Novel Glutamine Analog
For researchers, scientists, and drug development professionals dedicated to oncology and metabolic disorders, the relentless pursuit of novel therapeutic agents with enhanced selectivity and efficacy is a shared mission. In this context, targeting cellular metabolism, a hallmark of cancer, has emerged as a promising strategy. Glutamine, a non-essential amino acid, is a critical nutrient for rapidly proliferating cells, providing carbon and nitrogen for the synthesis of macromolecules and supporting redox homeostasis. Consequently, the disruption of glutamine metabolism presents a compelling therapeutic window. This technical guide delves into the putative mechanism of action of a novel glutamine analog, (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide. Due to the limited direct research on this specific compound, this document synthesizes information from structurally related molecules and established biochemical principles to propose a well-founded hypothesis of its biological activity. This guide is intended to serve as a foundational resource for researchers seeking to investigate and harness the potential of this compound.
Molecular Architecture and its Mechanistic Implications
This compound is a structural analog of L-glutamine. Its chemical identity is confirmed by its CAS number 14349-18-9 and its SMILES representation: O=C(N)OCC1=CC=C(C=C1)=O.Br[1]. The core of the molecule is the L-glutamine backbone, which suggests an interaction with biological systems that recognize and process glutamine. The key modification is the esterification of the α-carboxyl group with a 4-nitrobenzyl moiety. This structural feature is pivotal and suggests two primary, non-mutually exclusive, putative mechanisms of action: competitive inhibition of glutamine transport and a prodrug strategy.
The Dual-Pronged Hypothesis: Competitive Antagonism and Bioreductive Activation
Putative Mechanism 1: Competitive Inhibition of Glutamine Transporters
A primary hypothesis is that this compound acts as a competitive antagonist of glutamine transporters. Cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," and upregulate glutamine transporters to meet this demand. The most notable of these is ASCT2 (Alanine, Serine, Cysteine Transporter 2), a member of the SLC1A family. By mimicking the structure of glutamine, the compound may bind to the active site of these transporters, thereby blocking the uptake of extracellular glutamine.
The 4-nitrobenzyl group, being a bulky and hydrophobic moiety, could enhance the binding affinity and selectivity for the transporter compared to native glutamine. It is also plausible that the ester linkage is sufficiently stable to allow the intact molecule to act as a direct inhibitor at the transporter's binding site.
Putative Mechanism 2: A Prodrug Approach for Targeted Delivery
The presence of the 4-nitrobenzyl group strongly suggests a prodrug strategy. This group is a well-established motif in the design of bioreductive prodrugs[2]. The nitro group can be reduced to a hydroxylamine by nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors. This reduction can trigger a cascade of reactions leading to the cleavage of the benzyl ester and the release of the active glutamine analog intracellularly.
Furthermore, the ester linkage itself is susceptible to hydrolysis by intracellular esterases, providing an alternative or parallel pathway for the release of the active compound. This dual-release mechanism could enhance the therapeutic window by ensuring activation of the drug within the target cells while minimizing systemic exposure to the active form.
Potential Molecular Targets and Downstream Effects
The primary molecular targets of this compound are likely to be key components of the glutamine metabolic pathway.
| Potential Target | Cellular Function | Predicted Consequence of Inhibition |
| ASCT2 (SLC1A5) | Primary transporter for glutamine uptake. | Depletion of intracellular glutamine pool, leading to metabolic stress. |
| Glutaminase (GLS1) | Converts glutamine to glutamate. | Inhibition of the first step of glutaminolysis, disrupting the TCA cycle and nucleotide synthesis. |
| Other Glutamine Transporters | e.g., SNAT1, LAT1 | Broad-spectrum inhibition of glutamine uptake. |
The downstream effects of inhibiting glutamine metabolism are profound and include:
-
Induction of Apoptosis: Deprivation of a critical nutrient can trigger programmed cell death.
-
Cell Cycle Arrest: Lack of building blocks for nucleotide and protein synthesis can halt cell proliferation.
-
Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione; its depletion can lead to an imbalance in cellular redox status.
-
Inhibition of mTOR Signaling: The mTOR pathway is a key regulator of cell growth and is sensitive to amino acid availability.
Experimental Validation: A Proposed Workflow
To validate the putative mechanisms of action, a systematic experimental approach is required. The following protocols provide a roadmap for a comprehensive investigation.
Workflow for Validating the Mechanism of Action
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
-
Cell Culture: Culture a cancer cell line known to overexpress ASCT2 (e.g., HeLa, A549) in appropriate media.
-
Assay Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Wash the cells with a sodium-free buffer and then incubate with varying concentrations of this compound for 15 minutes.
-
Radiolabeling: Add a solution containing a fixed concentration of [3H]-L-glutamine to each well and incubate for a defined period (e.g., 5 minutes).
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage inhibition of [3H]-L-glutamine uptake against the concentration of the test compound to determine the IC50 value.
-
Enzyme Source: Use recombinant human GLS1 or a mitochondrial fraction isolated from a high-GLS1 expressing cell line.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, varying concentrations of the test compound, and a fixed concentration of L-glutamine.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection: Measure the production of glutamate using a glutamate dehydrogenase-coupled reaction that leads to a change in absorbance or fluorescence.
-
Data Analysis: Calculate the percentage inhibition of GLS1 activity at each concentration of the test compound and determine the IC50 value.
-
Cell Culture and Treatment: Treat cancer cells with this compound under both normoxic and hypoxic conditions.
-
Metabolite Extraction: At various time points, harvest the cells and perform a metabolite extraction using a methanol/water/chloroform solvent system.
-
LC-MS/MS Analysis: Analyze the intracellular extracts using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify the parent compound and its potential metabolites (e.g., the de-esterified glutamine analog, the reduced hydroxylamine form).
-
Data Interpretation: Compare the metabolite profiles under normoxic and hypoxic conditions to assess the role of nitroreductases in the activation of the prodrug.
Concluding Remarks and Future Directions
This compound represents a promising candidate for further investigation as a novel anti-cancer agent. Its structural design as a glutamine analog with a bioreductive prodrug moiety provides a strong rationale for its potential efficacy and selectivity. The proposed mechanisms of competitive inhibition of glutamine transporters and intracellular activation via enzymatic cleavage offer a solid foundation for future research.
The experimental workflows detailed in this guide provide a clear path to validating these hypotheses and elucidating the precise mechanism of action. Successful characterization of this compound could pave the way for its development as a next-generation metabolic inhibitor for the treatment of a wide range of cancers. Further studies should also focus on its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models to fully assess its therapeutic potential.
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Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.
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Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide. Ketone Pharma.
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Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed.
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Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. PubMed Central.
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Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor. PMC.
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Amino Acid Transporters in Cancer and Their Relevance to “Glutamine Addiction”: Novel Targets for the Design of a New Class of Anticancer Drugs. AACR Journals.
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Development of Anti-Glutaminolysis Drugs. Encyclopedia.pub.
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Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. PubMed Central.
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Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. Open Research Repository.
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A redox-responsive prodrug for tumor-targeted glutamine restriction. Infoscience.
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Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate.
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An In-Depth Technical Guide on (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The document elucidates the compound's chemical identity, historical context, synthetic methodologies, and principal applications. Detailed experimental protocols, data visualization, and a thorough list of references are included to support researchers and professionals in the pharmaceutical and biotechnology sectors.
Introduction and Chemical Identity
This compound, also known by its synonym L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a derivative of the naturally occurring amino acid L-glutamine.[1] Its structure is characterized by the esterification of the α-carboxylic acid group of L-glutamine with a 4-nitrobenzyl moiety. The presence of the hydrobromide salt enhances the compound's stability and solubility in certain solvents.
This compound serves as a crucial building block in the synthesis of complex peptides and other pharmaceutically active molecules.[1][2] The 4-nitrobenzyl group acts as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during subsequent chemical transformations.
Historical Context: The Emergence of Protecting Group Chemistry
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides could be artificially created. A cornerstone of this methodology is the use of protecting groups to temporarily block reactive functional groups on amino acid monomers. The p-nitrobenzyl (pNB) group, a derivative of the benzyl protecting group, emerged as a valuable tool in this context.
The pNB group offers the advantage of being stable to the acidic conditions often used to remove other protecting groups, such as the Boc group. Its removal is typically achieved under neutral conditions via reduction of the nitro group, followed by an intramolecular cyclization and cleavage. This orthogonality allows for selective deprotection, a critical aspect of complex multi-step syntheses.[3][4][5] The synthesis and utility of amino acid p-nitrobenzyl esters in peptide synthesis have been explored since the mid-20th century, demonstrating their reliability in preventing racemization and their utility in creating complex peptide chains.[6]
Synthesis and Mechanism
The synthesis of this compound generally involves the protection of the α-amino group of L-glutamine, followed by esterification of the α-carboxylic acid with 4-nitrobenzyl bromide, and subsequent deprotection of the α-amino group.
General Synthetic Pathway
A common strategy involves the following key steps:
-
N-protection of L-glutamine: The α-amino group of L-glutamine is protected, for instance, with a benzyloxycarbonyl (Cbz) group.
-
Esterification: The N-protected L-glutamine is reacted with 4-nitrobenzyl bromide in the presence of a base, such as triethylamine, to form the corresponding 4-nitrobenzyl ester.
-
Deprotection and Salt Formation: The N-protecting group is removed. For a Cbz group, this can be achieved using hydrobromic acid in acetic acid, which concurrently forms the hydrobromide salt of the desired product.
Detailed Experimental Protocol
-
Step 1: Synthesis of N-Benzyloxycarbonyl-L-glutamine. L-glutamine is dissolved in a basic aqueous solution (e.g., sodium bicarbonate). Benzyl chloroformate is added portion-wise while maintaining the basic pH. The reaction mixture is stirred until the reaction is complete. The product, N-Benzyloxycarbonyl-L-glutamine, is then isolated by acidification and filtration.
-
Step 2: Synthesis of N-Benzyloxycarbonyl-L-glutamine 4-Nitrobenzyl Ester. N-Benzyloxycarbonyl-L-glutamine is dissolved in a suitable organic solvent (e.g., dimethylformamide). 4-Nitrobenzyl bromide and a non-nucleophilic base (e.g., triethylamine) are added. The mixture is stirred at room temperature until completion of the reaction, which can be monitored by thin-layer chromatography. The product is isolated by extraction and purification.
-
Step 3: Synthesis of this compound. The N-Benzyloxycarbonyl-L-glutamine 4-nitrobenzyl ester is dissolved in a solution of hydrobromic acid in glacial acetic acid. The reaction proceeds at room temperature, leading to the cleavage of the Cbz group and the formation of the hydrobromide salt. The final product is typically precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, 4-nitrobenzyl (2S)-2,5-diamino-5-oxopentanoate hydrobromide |
| CAS Number | 14349-18-9 |
| Molecular Formula | C12H16BrN3O5 |
| Molecular Weight | 378.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-configuration |
Applications in Research and Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: Its primary application is as a protected amino acid building block in the synthesis of peptides.[7] The protected carboxylic acid allows for the sequential addition of other amino acids to the N-terminus without interference. The pNB group can be selectively removed at a later stage of the synthesis.
-
Drug Discovery: This compound is utilized in the synthesis of more complex molecules with potential therapeutic applications. Glutamine and its derivatives are implicated in various biological processes, and glutamine antagonists have been investigated as potential anti-cancer agents.[8][9] This protected glutamine derivative serves as a starting material for the synthesis of such compounds.
-
Biochemical Research: It can be used as a tool to study amino acid metabolism and protein synthesis.[1] By incorporating this modified amino acid, researchers can probe the mechanisms of enzymes that interact with glutamine.
Visualization of Application in Peptide Synthesis
Caption: Role as a building block in solid-phase peptide synthesis.
Conclusion
This compound is a synthetically important derivative of L-glutamine. Its utility stems from the presence of the 4-nitrobenzyl ester, which serves as a robust and selectively cleavable protecting group for the α-carboxylic acid. This feature makes it an indispensable tool in the multi-step synthesis of peptides and other complex organic molecules of interest in medicinal chemistry and biochemical research. The synthetic route to this compound is well-established, relying on fundamental principles of amino acid protection and esterification. As research in peptide-based therapeutics and chemical biology continues to expand, the demand for such specialized building blocks is expected to remain high.
References
- L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9. (n.d.). MilliporeSigma.
- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents. (n.d.). Google Patents.
- L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9 - J&K Scientific. (n.d.). J&K Scientific.
- JP2020531500A - (S) -TERT-Butyl 4,5-diamino-5-oxopentanoate preparation process. (n.d.). Google Patents.
- Synthetic Methods of Organic Chemistry. (2011). Karger Publishers.
- CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate hydrochloride. (n.d.). CymitQuimica.
- Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review. (2020). PMC.
- p-Nitrobenzyl side-chain protection for solid-phase synthesis. (n.d.). PubMed.
- The Benzyl and p-Nitrobenzyl Esters of L-Glutamine and L-Asparagine. (n.d.). ACS Publications.
- (S)-2,5-Diamino-5-oxopentanoic acid compound with 2-oxopentanedioic acid (2:1). (n.d.). BLD Pharm.
- Glutamine. (n.d.). Wikipedia.
- L-Glutamine α-4-nitrobenzyl ester hydrobromide. (n.d.). Chem-Impex.
- US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents. (n.d.). Google Patents.
- L-Glutamine Powder: History, Biology, and Uses. (2023, March 3). Codeage.
- US5032675A - Process for the production of glutamine derivatives - Google Patents. (n.d.). Google Patents.
- Design of target 2-cyano-5-oxopentanoic acid derivatives. (n.d.). ResearchGate.
- The Application of p-Nitrobenzyl Chloroformate to Peptide Synthesis. (n.d.). ACS Publications.
- p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (2005). European Journal of Organic Chemistry.
- Glutamine Antagonist. (n.d.). Johns Hopkins Drug Discovery.
Sources
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- 3. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
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- 8. Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
Methodological & Application
Application Notes and Protocols: (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide in Peptide Synthesis
Introduction
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, henceforth referred to as Fmoc-Asn(PNB)-OH in the context of Fmoc-based solid-phase peptide synthesis (SPPS), is a critical building block for the synthesis of peptides containing asparagine residues. The primary challenge in incorporating asparagine into a peptide sequence is the propensity of its side-chain amide to undergo dehydration to a nitrile derivative under the acidic conditions often used during synthesis and cleavage. This side reaction can lead to impurities that are difficult to separate from the desired peptide.
To mitigate this, the side-chain amide of asparagine is protected with a suitable protecting group. The 4-nitrobenzyl (PNB) group is an effective choice for this purpose. It is stable to the basic conditions used for the removal of the Fmoc protecting group from the α-amine and can be selectively removed under mild reductive conditions, which do not affect other commonly used acid-labile side-chain protecting groups. This orthogonality is a key advantage in complex peptide synthesis.[1][2]
This document provides a detailed guide for the application of Fmoc-Asn(PNB)-OH in peptide synthesis, covering its properties, detailed protocols for its use in SPPS, and methods for the cleavage of the PNB protecting group.
Physicochemical Properties of Fmoc-Asn(PNB)-OH
| Property | Value |
| Chemical Formula | C32H27N3O7 |
| Molecular Weight | 569.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C, protected from moisture |
Core Principles of Application
The use of Fmoc-Asn(PNB)-OH in SPPS follows the standard cycle of deprotection, activation, and coupling.[3][4] The key distinction lies in the final deprotection strategy, where the PNB group is removed from the asparagine side chain.
Orthogonality in Protecting Group Strategy
The PNB group is considered orthogonal to the most common protecting group strategies used in Fmoc-SPPS.[5] This means it can be selectively removed without affecting:
-
Fmoc group: Removed by piperidine.
-
Acid-labile side-chain protecting groups: Such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which are removed by trifluoroacetic acid (TFA).[1]
This orthogonality allows for flexible and efficient synthesis of complex peptides, including those requiring on-resin modifications.[5]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Asn(PNB)-OH into a Peptide Sequence via Automated SPPS
This protocol outlines a standard procedure for coupling Fmoc-Asn(PNB)-OH using an automated microwave-assisted peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Asn(PNB)-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% piperidine in NMP[6]
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP twice for 3 and 10 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with NMP (4 times) to remove residual piperidine.
-
Coupling of Fmoc-Asn(PNB)-OH:
-
Prepare a solution of Fmoc-Asn(PNB)-OH (1.5 equivalents relative to resin loading), HBTU (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (2 equivalents) in dry DMF.[6]
-
Add the activation mixture to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 5 minutes under microwave irradiation.[6] Repeat the coupling step to ensure completion.
-
-
Washing: Wash the resin with DMF, NMP, and DCM to remove excess reagents and byproducts.[6]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: Automated SPPS workflow for incorporating Fmoc-Asn(PNB)-OH.
Protocol 2: On-Resin Deprotection of the PNB Group
The PNB group is removed under mild reductive conditions. The most common method involves the use of tin(II) chloride (SnCl2).[7]
Materials:
-
Peptide-resin containing Asn(PNB)
-
Deprotection Cocktail: SnCl2·2H2O, phenol, acetic acid in DMF
-
Washing Solution: Benzene sulfinic acid in DMF (optional, for removing yellow byproducts)[7]
-
DMF, DCM
Procedure:
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with DCM and DMF and dry it under vacuum.
-
PNB Cleavage:
-
Prepare the deprotection cocktail: a solution of SnCl2·2H2O (e.g., 1M), phenol, and acetic acid in DMF.[7]
-
Add the deprotection cocktail to the peptide-resin and allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours, reaction progress can be monitored by HPLC).
-
-
Washing:
-
Filter the resin and wash it extensively with DMF and DCM to remove the cleavage reagents and byproducts.
-
If yellow byproducts are observed, wash the resin with a solution of benzene sulfinic acid in DMF.[7]
-
-
Final Cleavage and Deprotection: Proceed with the standard TFA-based cleavage cocktail to remove the peptide from the resin and cleave other acid-labile side-chain protecting groups.[1]
Caption: Reductive cleavage of the PNB protecting group from the asparagine side chain.
Applications and Advantages
The primary application of Fmoc-Asn(PNB)-OH is in the synthesis of peptides where the prevention of asparagine side-chain dehydration is critical for obtaining a high-purity final product.[8] This is particularly important in:
-
Long peptide sequences: Where the cumulative effect of small side reactions can significantly reduce the overall yield and purity.
-
Peptides containing acid-sensitive residues: The mild PNB cleavage conditions help preserve the integrity of other sensitive functional groups.
-
Synthesis of cyclic peptides: Where on-resin manipulations are often required.[1]
The main advantages of using the PNB protecting group for asparagine are:
-
Prevention of Dehydration: Effectively blocks the formation of β-cyanoalanine.[8]
-
Orthogonality: Compatible with standard Fmoc and Boc chemistries.[1][5]
-
Mild Cleavage Conditions: The reductive cleavage is less harsh than the strong acid treatments required for some other protecting groups, which can be beneficial for sensitive peptides.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Asn(PNB) | - Steric hindrance- Peptide aggregation on the resin | - Double couple the Asn(PNB) residue.- Use a stronger coupling reagent like HATU.- Perform the coupling at a slightly elevated temperature (e.g., 40°C).- Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP/DCM with 1% Triton X100). |
| Incomplete PNB Deprotection | - Insufficient reaction time or reagent concentration- Poor swelling of the resin | - Increase the reaction time for the SnCl2 cleavage.- Ensure the resin is well-swollen in DMF before adding the cleavage cocktail.- Increase the concentration of SnCl2 in the cocktail. |
| Yellow Discoloration of Resin After PNB Cleavage | - Formation of colored byproducts from the nitro group reduction | - Wash the resin with a solution of benzene sulfinic acid in DMF after the SnCl2 treatment.[7] |
References
-
Hocker, M. D., Caldwell, C. G., Macsata, R. W., & Lyttle, M. H. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide research, 8(6), 310–315. [Link]
- Caldwell, C. G., Hocker, M. D., Macsata, R. W., & Lyttle, M. H. (1998). U.S. Patent No. 5,817,758. U.S.
-
Giraud, M., Cavelier, F., & Martinez, J. (2006). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2006(21), 4850-4855. [Link]
-
Loffet, A. (1991). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 38(6), 597–602. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. rsc.org [rsc.org]
- 7. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide as a building block in drug discovery
Initiating Initial Research
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Expanding Knowledge Base
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Deepening Information Gathering
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Developing Application Note Strategy
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Application Note & Protocol: Leveraging (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide for the Synthesis of Chiral Glutarimides
Abstract
The glutarimide moiety is a critical pharmacophore present in a range of therapeutically significant molecules, including immunomodulatory drugs (IMiDs®) and targeted protein degraders (e.g., PROTACs containing a cereblon E3 ligase ligand).[1] The synthesis of optically pure glutarimides is a key challenge in medicinal chemistry and drug development. This document provides a detailed application note and a hypothetical, yet chemically sound, protocol for the use of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a protected L-glutamine derivative, in the synthesis of chiral glutarimides. We will explore the rationale behind the use of the 4-nitrobenzyl (PNB) protecting group, the proposed reaction mechanism, and a step-by-step guide for researchers.
Introduction: The Strategic Importance of Protected Glutamine in Glutarimide Synthesis
The direct cyclization of L-glutamine to form the corresponding α-aminoglutarimide is often challenging and can lead to side reactions, including racemization and the formation of pyroglutamic acid.[2][3] To achieve controlled and high-yield synthesis of chiral glutarimides, a common strategy involves the use of protecting groups for the reactive α-amino and carboxylic acid functionalities of a glutamine precursor.[4][5] This allows for the selective activation and cyclization of the side-chain amide to form the desired glutarimide ring system.
This compound is a strategically protected L-glutamine derivative. Let's break down its structure to understand its utility:
-
(S)-Configuration: The defined stereochemistry at the α-carbon is crucial for producing enantiomerically pure final products, which is often a requirement for pharmacological activity.
-
4-Nitrobenzyl (PNB) Ester: The carboxylic acid is protected as a PNB ester. The PNB group is a well-established protecting group in peptide synthesis and organic chemistry.[6][7] It is stable to a wide range of reaction conditions, particularly acidic and some basic conditions used for the deprotection of other groups (e.g., Boc and Fmoc).[4][7] Its removal is typically achieved under reductive conditions, such as catalytic hydrogenation, which are orthogonal to many other protecting group strategies.[6]
-
Hydrobromide Salt: The α-amino group is protonated as a hydrobromide salt, which prevents its unwanted participation in side reactions and enhances the compound's stability and handling as a crystalline solid.
The use of this specific protected glutamine allows for a synthetic route where the glutarimide ring is formed prior to the deprotection of the carboxylic acid, providing a versatile intermediate for further elaboration.
The Role and Properties of the 4-Nitrobenzyl (PNB) Protecting Group
The choice of a protecting group is a critical decision in multi-step synthesis.[5] The PNB group offers several advantages in the context of glutarimide synthesis.
| Property | Rationale for Use in Glutarimide Synthesis | Deprotection Conditions |
| Stability | Stable to acidic conditions often used to remove Boc groups and basic conditions for Fmoc group removal. This allows for flexibility in synthesizing more complex molecules.[6][7] | Catalytic Hydrogenation (e.g., H₂, Pd/C), or reduction with reagents like SnCl₂.[6][7] |
| Orthogonality | The reductive cleavage of the PNB group is orthogonal to acid-labile (e.g., Boc, t-Bu) and base-labile (e.g., Fmoc) protecting groups, enabling selective deprotection schemes.[4] | Mildly acidic reducing conditions can also be employed.[7] |
| Crystallinity | PNB-protected intermediates are often crystalline, which can facilitate purification by recrystallization. |
Proposed Synthetic Pathway and Mechanism
The conversion of this compound to a protected glutarimide can be envisioned as a two-step process following the initial deprotonation of the amine salt: 1) activation of the side-chain amide and 2) intramolecular cyclization. A common method for this transformation is the Hofmann rearrangement, or similar reactions that proceed through an isocyanate intermediate, followed by cyclization.
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for glutarimide synthesis.
Mechanistic Considerations:
The key step is the transformation of the primary amide of the glutamine side chain into an amine via an isocyanate intermediate, which then cyclizes onto the activated carbonyl of the PNB-protected carboxylic acid. This intramolecular reaction is entropically favored and leads to the formation of the six-membered glutarimide ring. The choice of reagent for the Hofmann-type reaction is crucial to avoid side reactions and maintain the chiral integrity of the α-carbon.
Detailed Experimental Protocol
This protocol is a model procedure and may require optimization based on specific laboratory conditions and downstream applications.
Objective: To synthesize (S)-4-Nitrobenzyl 3-aminopiperidine-2,6-dione from this compound.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Free Amine Generation
-
To a solution of this compound (1.0 eq) in a mixture of DCM and water (1:1, v/v), add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until the aqueous layer is basic (pH ~8).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting free amine should be used immediately in the next step.
Step 2: Cyclization to the Glutarimide
-
Dissolve the crude free amine from Step 1 in anhydrous methanol (approximately 0.1 M concentration).
-
To this solution, add (diacetoxyiodo)benzene (1.1 eq) portion-wise at 0 °C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired (S)-4-Nitrobenzyl 3-aminopiperidine-2,6-dione.
Step 4 (Optional): PNB Group Deprotection
-
Dissolve the purified protected glutarimide from Step 3 in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final (S)-3-aminopiperidine-2,6-dione.
Trustworthiness and Self-Validation
-
Reaction Monitoring: Each step of the protocol should be carefully monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the complete consumption of the starting material and the formation of the desired product.
-
Intermediate Characterization: While the free amine is used immediately, it is advisable to characterize the final protected and deprotected glutarimide products thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and purity.
-
Chiral Purity Analysis: The enantiomeric purity of the final product should be assessed using chiral HPLC to ensure that no racemization has occurred during the synthesis.
Conclusion
This compound serves as a valuable, albeit specialized, starting material for the stereocontrolled synthesis of glutarimides. The strategic placement of the PNB protecting group allows for a robust synthetic route that is orthogonal to other common protecting groups, thereby enabling the integration of the resulting aminoglutarimide into more complex molecular architectures like PROTACs and other targeted therapeutics. The protocol outlined herein provides a foundational methodology that can be adapted and optimized for specific research and development needs.
References
-
Winter, G. E. et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Med. Chem., 2021, 12, 1626-1640. ([Link])
- Chang, R. W. H. & Barker, N. G. Synthesis of l-glutamine from l-glutamic acid. U.S. Patent 2,810,754, issued October 22, 1957. ()
-
Okamoto, K. et al. Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. J. Phys. Chem. B, 2017, 121 (21), pp 5345–5353. ([Link])
-
Reissner, E. H. & Aswad, D. W. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Methods Mol. Biol., 2013, 1074, 99-113. ([Link])
- Le, V.-D. et al. Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. U.S. Patent 10,717,703, issued July 21, 2020. ()
-
Li, W. et al. Solid-Phase Synthesis of Thalidomide and Its Analogues. J. Comb. Chem., 2002, 4 (5), pp 455–460. ([Link])
- Figueiredo, M. et al. p-Nitrobenzyl side-chain protection for solid-phase synthesis. U.S. Patent 5,817,758, issued October 6, 1998. ()
-
Dutta, A. S. et al. Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound. Plant Signal Behav., 2011, 6(7), 1013-1022. ([Link])
- Le, V.-D. et al. Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate. W.O. Patent 2019/040109, issued February 28, 2019. ()
-
Reddy, G. S. et al. A Novel Green Synthesis of Thalidomide and Analogs. Org. Lett., 2007, 9 (25), pp 5051–5053. ([Link])
-
Dutta, A. S. et al. Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound. ResearchGate, 2011. ([Link])
-
Houghten, R. A. & DeGraw, S. T. p-Nitrobenzyl side-chain protection for solid-phase synthesis. Tetrahedron Lett., 1996, 37(15), 2513-2516. ([Link])
-
Sharma, A. et al. Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. ResearchGate, 2023. ([Link])
-
Liu, L. H. et al. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Int. J. Pept. Res. Ther., 2010, 16(4), 225-233. ([Link])
-
Zhang, W. et al. Preparation of D-glutamine from glutamic acid. ResearchGate, 2011. ([Link])
- Parthasaradhi, R. B. et al. An improved process for the preparation of thalidomide. W.O. Patent 2008/035378, issued March 27, 2008. ()
-
Wikipedia. Thalidomide. Wikipedia, The Free Encyclopedia. ([Link])
- Muller, G. W. et al. Synthesis and anti-tumor activity of nitrogen substituted thalidomide analogs. U.S. Patent Application 2003/0139451, published July 24, 2003. ()
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- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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Application Notes and Protocols for (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide in In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide in in vitro assays. This document delves into the mechanistic rationale behind its application, provides detailed experimental protocols, and offers insights into data interpretation.
Introduction: Unveiling the Potential of a Modified Glutamine Analogue
This compound, also known as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a synthetically modified amino acid derivative. Its structure, featuring a glutamine core with a 4-nitrobenzyl ester protecting the α-carboxyl group, makes it a valuable tool in biochemistry and drug discovery, particularly in the study of enzymes that recognize and process glutamine residues.
The key to its utility lies in the strategic placement of the 4-nitrobenzyl group. This moiety serves two primary functions in an assay setting:
-
A Recognition Element: The core glutamine structure allows it to be recognized by enzymes that have glutamine as a natural substrate.
-
A Reporter Group: The 4-nitrobenzyl ester can function as a leaving group upon enzymatic activity. The release of 4-nitrobenzyl alcohol, or its subsequent conversion to a chromogenic or fluorogenic species, can be monitored to quantify enzyme activity.
This document will focus on its application in assays for transglutaminases (TGs), a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues.
Part 1: Mechanistic Insights - The "Why" Behind the "How"
Transglutaminase and the Glutamine Substrate
Transglutaminases (TGs) play a crucial role in various physiological and pathological processes, including blood coagulation, wound healing, and the progression of certain autoimmune and neurodegenerative diseases.[1] The catalytic mechanism of TGs involves a transamidation reaction where the γ-carboxamide group of a glutamine residue in a protein or peptide (the glutamine donor) is the primary site of action.
The enzyme forms a covalent intermediate with the glutamine substrate, releasing ammonia. This acyl-enzyme intermediate then reacts with a primary amine (the amine donor), which is typically the ε-amino group of a lysine residue, to form a stable ε-(γ-glutamyl)lysine isopeptide bond.
This compound as a Tool to Interrogate Transglutaminase Activity
The subject compound can be employed in two principal modes in in vitro transglutaminase assays:
-
As a Competitive Inhibitor: Due to its structural similarity to glutamine, the compound can bind to the active site of a transglutaminase, thereby competing with the natural glutamine-containing substrate. By measuring the extent of inhibition, one can determine the binding affinity (Ki) of the compound for the enzyme.
-
As a Chromogenic Substrate (Proposed Application): While not a natural substrate for the cross-linking reaction due to the blocked α-carboxyl group, the compound can potentially act as a substrate for the initial deamidation step of the transglutaminase reaction. In this proposed mechanism, the enzyme would catalyze the hydrolysis of the γ-carboxamide group, releasing ammonia. A coupled assay could then detect the ammonia produced. More directly, if the enzyme were to cleave the ester bond, the release of the 4-nitrobenzyl group could be detected spectrophotometrically. The 4-nitrophenolate ion, formed under basic conditions, has a distinct yellow color, providing a colorimetric readout.
Part 2: Experimental Protocols
Protocol 1: Screening for Transglutaminase Inhibition (Competitive Inhibition Assay)
This protocol describes a method to assess the inhibitory potential of this compound against a specific transglutaminase, such as tissue transglutaminase (TG2).
Principle:
This is a fluorescence-based assay that measures the incorporation of a fluorescently labeled primary amine (e.g., monodansylcadaverine) into a glutamine-containing peptide substrate (e.g., N-carbobenzoxy-L-glutaminylglycine, Z-Gln-Gly) by transglutaminase. The inhibitory effect of the test compound is determined by its ability to reduce the rate of this reaction.
Materials:
-
This compound (Test Inhibitor)
-
Recombinant human tissue transglutaminase (TG2)
-
N-carbobenzoxy-L-glutaminylglycine (Z-Gln-Gly) (Glutamine donor substrate)
-
Monodansylcadaverine (Amine donor substrate, fluorescent)
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl₂)
-
Tris buffer (pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~335 nm, Emission: ~490 nm)
Experimental Workflow:
Caption: Proposed coupled enzyme assay for transglutaminase activity.
Materials:
-
This compound (Substrate)
-
Recombinant human tissue transglutaminase (TG2)
-
Glutamate Dehydrogenase (GDH)
-
α-Ketoglutarate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl₂)
-
Tris buffer (pH 7.5)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 5 mM DTT.
-
Coupled Enzyme Mix: Prepare a solution in assay buffer containing 10 mM α-ketoglutarate, 0.2 mM NADH, and 10 units/mL GDH.
-
TG2 Solution: Prepare a working solution of TG2 in assay buffer to a final concentration of 50 µg/mL.
-
Substrate Stock: Prepare a 20 mM stock solution of this compound in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well UV-transparent microplate, add 100 µL of the Coupled Enzyme Mix.
-
Add 50 µL of the TG2 working solution or vehicle control (assay buffer) to the appropriate wells.
-
Initiate the reaction by adding 50 µL of the substrate stock solution to each well.
-
Immediately place the plate in a UV-Vis microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in absorbance at 340 nm) from the linear portion of the absorbance versus time plot.
-
The rate of the reaction is proportional to the transglutaminase activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Expected Results and Interpretation:
A decrease in absorbance at 340 nm over time would indicate that the test compound is acting as a substrate for transglutaminase, leading to the production of ammonia and the subsequent consumption of NADH. The rate of this decrease is a measure of the enzyme's activity towards this specific substrate.
| Parameter | Description |
| Rate of NADH consumption | The change in absorbance at 340 nm per unit time, which is directly proportional to the transglutaminase activity. |
| Specific Activity | The activity of the enzyme per unit mass (e.g., µmol/min/mg of enzyme). |
Part 3: Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls should be included in each assay:
-
No-Enzyme Control: A reaction mixture containing all components except the transglutaminase enzyme. This control accounts for any non-enzymatic degradation of the substrate or other components that might interfere with the assay.
-
No-Substrate Control: A reaction mixture containing all components except the substrate (this compound). This control establishes the baseline signal in the absence of the reaction of interest.
-
Positive Control Inhibitor (for Inhibition Assay): A known transglutaminase inhibitor (e.g., cystamine) should be run in parallel to validate the assay's ability to detect inhibition.
-
Positive Control Substrate (for Activity Assay): A known transglutaminase substrate (e.g., Z-Gln-Gly) should be used to confirm that the enzyme is active under the assay conditions.
Conclusion
This compound is a versatile molecule with significant potential for the in vitro study of transglutaminases. Its ability to act as a competitive inhibitor provides a straightforward method for screening and characterizing potential drug candidates. Furthermore, the proposed application as a chromogenic substrate offers an alternative approach for monitoring enzyme activity. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery and biochemical research endeavors.
References
-
Chem-Impex International. (n.d.). L-Glutamine α-4-nitrobenzyl ester hydrobromide. Retrieved from [Link]
-
Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. Biochemical Journal, 368(Pt 2), 377–396. [Link]
-
BMG LABTECH. (n.d.). Real-time fluorescence assay for monitoring transglutaminase activity. Retrieved from [Link]
Sources
Application Notes and Protocols: (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide as a Glutamine Analogue
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a stable L-glutamine analogue.[1][2] This guide details its utility in studying glutamine metabolism, particularly in the context of cancer research and neurobiology, where glutamine plays a pivotal role.[3] We present detailed protocols for its use in enzyme inhibition assays, cell-based metabolic studies, and as a tool for probing glutamine-dependent pathways. The underlying principles and rationale for experimental design are discussed to ensure robust and reproducible results.
Table of Contents
-
Introduction to this compound
-
Physicochemical Properties and Handling
-
Application I: In Vitro Enzyme Inhibition Assays - Targeting Glutaminase (GLS)
-
Application II: Cell-Based Assays for Studying Glutamine Metabolism
-
Data Interpretation and Troubleshooting
-
References
Introduction to this compound
This compound, also known as L-Glutamine α-4-nitrobenzyl ester hydrobromide, is a derivative of L-glutamine.[1][2] The addition of a 4-nitrobenzyl ester group to the alpha-carboxyl position enhances its stability and facilitates its use in various biochemical and cellular assays.[2] Glutamine is a critical nutrient for highly proliferative cells, including cancer cells, where it serves as a key anaplerotic source for the TCA cycle and a precursor for nucleotide and amino acid biosynthesis.[3][4] Consequently, targeting glutamine metabolism, particularly the enzyme glutaminase (GLS) which converts glutamine to glutamate, has emerged as a promising anti-cancer strategy.[3][5]
This analogue serves as a valuable tool for:
-
Screening for GLS inhibitors: By acting as a stable substrate mimic, it can be used in competitive binding or enzymatic assays to identify novel inhibitors.[5][6][7]
-
Studying glutamine transporters: Its structural similarity to glutamine allows it to be used to investigate the kinetics and inhibition of cellular glutamine uptake.
-
Probing glutamine-dependent pathways: It can be employed to understand the downstream effects of glutamine deprivation or transporter blockade in a controlled manner.
The nitrobenzyl group can also serve as a protecting group in peptide synthesis, highlighting its versatility in biochemical research.[2]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | L-Glutamine α-4-nitrobenzyl ester hydrobromide, 4-nitrobenzyl (2S)-2,5-diamino-5-oxopentanoate hydrobromide | [1][2] |
| Molecular Formula | C12H15N3O5·HBr | [2] |
| Molecular Weight | 362.19 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (TLC) | [2] |
| Melting Point | 165-169 ºC | [2] |
| Optical Rotation | [a]D24 = +11 ± 2º (C=2 in DMF) | [2] |
| Storage | Store at 0-8 °C | [2] |
Handling and Preparation:
-
Storage: The compound should be stored in a cool, dry place, protected from light. Recommended storage is at 0-8 °C.[2]
-
Solubility: The nitrobenzyl ester group enhances its solubility.[2] It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For aqueous buffers, prepare a concentrated stock solution in an appropriate organic solvent first and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5% v/v for cell-based assays).
-
Stability: The ester linkage is more stable than the free amino acid but can be susceptible to hydrolysis at extreme pH or in the presence of esterases. Prepare fresh solutions for each experiment.
Application I: In Vitro Enzyme Inhibition Assays - Targeting Glutaminase (GLS)
This protocol describes a fluorometric assay to screen for inhibitors of glutaminase (GLS1) using this compound as a competitive substrate or reference compound. The principle relies on the GLS-catalyzed hydrolysis of a glutamine substrate to produce glutamate. The amount of glutamate produced is then quantified in a secondary enzymatic reaction that generates a fluorescent signal.[7]
Experimental Workflow for GLS Inhibition Assay
Caption: Workflow for a fluorometric glutaminase (GLS) inhibitor screening assay.
Detailed Protocol
Materials:
-
Recombinant human Glutaminase (GLS1)
-
L-Glutamine (substrate)
-
This compound (as a potential inhibitor or reference compound)
-
Test compounds (potential inhibitors)
-
GLS Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA)
-
Glutamate detection kit (containing glutamate dehydrogenase, NAD+, diaphorase, and a fluorescent probe like resazurin) or a bioluminescent glutamate detection assay.[8][9]
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the analogue and any test compounds in GLS Assay Buffer.
-
Prepare a working solution of GLS1 in cold GLS Assay Buffer.
-
Prepare a working solution of L-Glutamine in GLS Assay Buffer.
-
-
Assay Setup (96-well format):
-
Inhibitor Wells: Add 50 µL of the diluted test compounds or this compound to the wells.
-
Positive Control (No Inhibition): Add 50 µL of GLS Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Negative Control (No Enzyme): Add 50 µL of GLS Assay Buffer.
-
Add 25 µL of the GLS1 working solution to the inhibitor and positive control wells. Add 25 µL of GLS Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Enzymatic Reaction:
-
Add 25 µL of the L-Glutamine working solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Glutamate Detection:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for resazurin-based assays) or luminescence.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application II: Cell-Based Assays for Studying Glutamine Metabolism
This protocol outlines how to use this compound to investigate the effects of glutamine pathway disruption on cancer cell viability and metabolism.
Experimental Design for Cellular Glutamine Metabolism Study
Caption: Workflow for assessing the impact of a glutamine analogue on cell viability and metabolism.
Detailed Protocol
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
Cell viability assay kit (e.g., Promega CellTiter-Glo®)
-
Metabolite detection kits (e.g., for glutamine, glutamate, lactate).[4][8][10]
-
Reagents for Western blotting (antibodies against GLS1, β-actin, etc.)
-
96-well clear and white-walled microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Use a clear-bottom plate for microscopy and a white-walled plate for luminescence-based assays.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation, assess cell viability using an ATP-based assay like CellTiter-Glo® following the manufacturer's protocol. Measure luminescence with a plate reader.
-
Metabolite Analysis:
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and Western blotting to analyze the expression levels of key metabolic enzymes like GLS1 to check for compensatory mechanisms.
-
-
-
Data Analysis:
-
For viability assays, normalize the data to the vehicle control and plot cell viability (%) against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
For metabolite assays, compare the rates of consumption/secretion between treated and untreated cells.
-
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| High background in enzyme assay | Autofluorescence of test compound; Contaminated reagents. | Run a control with the compound but without the enzyme. Use high-quality reagents and purified water. |
| No inhibition observed | Compound is inactive; Incorrect assay conditions (pH, temp); Degraded enzyme. | Verify compound integrity. Optimize assay conditions. Use a fresh aliquot of the enzyme and include a known inhibitor as a positive control. |
| High variability in cell-based assays | Inconsistent cell seeding; Edge effects in the plate; Compound precipitation. | Use a multichannel pipette for seeding. Avoid using the outer wells of the plate. Check the solubility of the compound in the culture medium. |
| Unexpected increase in cell viability | Compound is metabolized as a nutrient; Off-target effects. | This is a valid result. The nitrobenzyl ester may be cleaved, releasing L-glutamine. Investigate downstream metabolic pathways. |
References
- Identification and characterization of a novel glutaminase inhibitor - PMC - NIH.
- Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PubMed Central.
- L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9.
- L-Glutamine - (S)-2,5-Diamino-5-oxopentanoic acid - Sigma-Aldrich.
- Glutamine/Glutamate-Glo Assay - Promega Corporation.
- L-Glutamine α-4-nitrobenzyl ester hydrobromide - Chem-Impex.
- High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules | ACS Pharmacology & Translational Science.
- Bioluminescent Assays for Glucose and Glutamine Metabolism: High-Throughput Screening for Changes in Extracellular and Intracellular Metabolites - PubMed.
- Glutaminase (GLS1) Inhibitor Screening Kit (Fluorometric) (ab283389) | Abcam.
- Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection - Promega Corporation.
- Glutamine Assay Kits - Cell Biolabs, Inc.
Sources
- 1. L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection [worldwide.promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase (GLS1) Inhibitor Screening Kit (Fluorometric) (ab283389) | Abcam [abcam.com]
- 8. Glutamine/Glutamate-Glo Assay [worldwide.promega.com]
- 9. Bioluminescent Assays for Glucose and Glutamine Metabolism: High-Throughput Screening for Changes in Extracellular and Intracellular Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamine Assay Kits [cellbiolabs.com]
Application Notes and Protocols for Enzymatic Reactions with (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Introduction: A Novel Chromogenic Substrate for High-Throughput Enzyme Analysis
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, also known as L-Glutamine α-(4-nitrobenzyl) ester hydrobromide (CAS 14349-18-9), is a specialized substrate designed for the kinetic analysis of enzymes that act on glutamine residues.[1][2] Its unique chemical structure, incorporating a 4-nitrobenzyl ester linkage, positions it as a valuable tool for continuous spectrophotometric monitoring of enzymatic activity. The cleavage of this ester bond by an appropriate enzyme releases 4-nitrobenzyl alcohol, a chromophore that can be detected, allowing for real-time measurement of reaction rates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this substrate, with a primary focus on its application in the study of Glutaminyl Cyclase (QC), a key enzyme implicated in various physiological and pathological processes, including neurodegenerative diseases like Alzheimer's.[1]
Principle of the Assay: Unveiling Enzyme Activity through Chromogenic Detection
The fundamental principle of utilizing this compound in an enzymatic assay lies in the enzymatic hydrolysis of the ester bond, leading to the release of 4-nitrobenzyl alcohol. This product absorbs light, and its formation can be continuously monitored.
While Glutaminyl Cyclase (QC) is known to catalyze the intramolecular cyclization of N-terminal glutamine residues to form pyroglutamate, the direct cleavage of the C-terminal ester bond of this substrate by QC is not its canonical activity.[3][4] Therefore, this substrate is optimally employed in one of two scenarios:
-
Direct Cleavage by Esterases or Proteases: The substrate can be used to screen for and characterize esterases or proteases that exhibit specificity for glutamine esters.
-
Coupled Enzyme Assay for Glutaminyl Cyclase: In this more sophisticated application, a two-step enzymatic reaction is devised. First, Glutaminyl Cyclase acts on a primary substrate. The product of this reaction then modulates the activity of a secondary enzyme that, in turn, cleaves the chromogenic substrate. A more direct, albeit hypothetical, application would involve a QC variant or a related enzyme capable of directly hydrolyzing the ester.
For the purposes of these notes, we will focus on a direct cleavage assay, which provides a versatile platform for inhibitor screening and kinetic analysis of enzymes with the appropriate hydrolytic activity.
Experimental Workflow & Data Interpretation
Figure 1. Generalized experimental workflow for a kinetic enzyme assay using a chromogenic substrate.
Detailed Protocols
Protocol 1: Determination of Optimal Wavelength (λmax) for Product Detection
Objective: To determine the wavelength of maximum absorbance for the released 4-nitrobenzyl alcohol product under assay conditions.
Materials:
-
This compound
-
A suitable hydrolytic enzyme (e.g., a commercially available esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the substrate in the assay buffer.
-
Add a high concentration of the enzyme to ensure complete hydrolysis of the substrate.
-
Incubate the reaction mixture until the reaction has gone to completion.
-
Scan the absorbance of the resulting solution from 300 nm to 500 nm to identify the wavelength of maximum absorbance (λmax).
Protocol 2: Enzyme Kinetic Analysis
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for an enzyme with this compound as a substrate.
Materials:
-
Substrate Stock Solution (e.g., 10 mM in DMSO or water)
-
Enzyme of interest
-
Assay Buffer
-
96-well microplate
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Prepare a Substrate Dilution Series: In the 96-well plate, prepare a series of substrate concentrations in the assay buffer.
-
Reaction Initiation: To each well containing the substrate, add a fixed amount of the enzyme to initiate the reaction. The final volume in each well should be constant.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin continuous absorbance measurements at the predetermined λmax. Record data every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of each curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
| Parameter | Description |
| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | The maximum rate of reaction when the enzyme is saturated with the substrate. |
| kcat | The turnover number; the number of substrate molecules each enzyme site converts to product per unit time. |
| kcat/Km | The catalytic efficiency of the enzyme. |
Protocol 3: High-Throughput Screening of Enzyme Inhibitors
Objective: To identify potential inhibitors of the target enzyme from a compound library.
Procedure:
-
Prepare Assay Plates: In a 96-well or 384-well plate, add the assay buffer, substrate (at a concentration near the Km value), and the test compounds from your library to individual wells. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Enzyme Addition: Add the enzyme to all wells to start the reaction.
-
Kinetic Reading: Immediately measure the absorbance change over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound compared to the negative control.
Figure 2. A simplified model of enzyme inhibition.
Trustworthiness and Self-Validation
To ensure the reliability of your results, the following controls should be included in every experiment:
-
No-Enzyme Control: Substrate and buffer without the enzyme to measure the rate of non-enzymatic substrate degradation.
-
No-Substrate Control: Enzyme and buffer without the substrate to account for any background absorbance changes.
-
Positive Control (for inhibitor screening): A known inhibitor of the enzyme to validate the assay's ability to detect inhibition.
-
Solvent Control: The solvent used to dissolve test compounds (e.g., DMSO) should be added to control wells to assess its effect on enzyme activity.
Authoritative Grounding and Comprehensive References
The methodologies described herein are based on established principles of enzyme kinetics and chromogenic assays.[5][6] The application of these principles to the study of Glutaminyl Cyclase and related enzymes is well-documented in the scientific literature. For instance, the role of QC in the post-translational modification of peptides and its implication in diseases such as Alzheimer's has been extensively studied.[1][7][8] The development of inhibitors for QC is an active area of research, with various assay formats being employed to screen and characterize these molecules.[9]
References
- An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. (2025). Vertex AI Search.
- WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.
- Substrate specificity of glutaminyl cyclases
- Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease. (2023). Frontiers.
- Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design. (2017). Journal of Medicinal Chemistry.
- Synthetic Methods. Karger Publishers.
- Chromogenic Substr
- SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric. Anaspec.
- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents.
- Functions of glutaminyl cyclase and its isoform in diseases. Visualized Cancer Medicine.
- SensoLyte® Green Glutaminyl Cyclase Activity Assay KitFluorimetric. (2023). Eurogentec.
- L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9. Chemical supplier website.
- Identification of a mammalian glutaminyl cyclase converting glutaminyl into pyroglutamyl peptides. PNAS.
- Enzyme Substr
- AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay Fluorimetric, 1 Kit. Fisher Scientific.
- Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy. (2020). PMC - NIH.
- In Situ Detection Method for Glutaminyl Cyclase Activity. (1998). Analytical Biochemistry.
- Chromogenic Substr
Sources
- 1. 14349-18-9|this compound|BLD Pharm [bldpharm.com]
- 2. L-Glutamine a-4-nitrobenzyl ester hydrobromide | 14349-18-9 [sigmaaldrich.com]
- 3. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. goldbio.com [goldbio.com]
- 6. diapharma.com [diapharma.com]
- 7. Optical Determination of Glutamine Using a Genetically Engineered Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usitc.gov [usitc.gov]
- 9. Enzyme Substrates and Assays—Chapter 10 | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols: Strategic Protection of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate, a derivative of L-glutamine, is a valuable building block in medicinal chemistry and peptide synthesis. The presence of three distinct functional groups—an α-amino group, a side-chain amide, and a C-terminal carboxylic acid (pre-protected as a 4-nitrobenzyl ester)—necessitates a robust and orthogonal protecting group strategy to enable selective modification at each site. This guide provides an in-depth analysis of two strategic approaches for the protection of this molecule, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. The hydrobromide salt of the starting material is a key consideration, requiring a neutralization step prior to the introduction of acid-labile protecting groups.
The C-terminal 4-nitrobenzyl (Pnb) ester offers the advantage of being stable to both acidic and basic conditions commonly used for the removal of N-terminal protecting groups, but it can be selectively cleaved under reductive conditions, such as catalytic hydrogenation.[1][2] This orthogonality is the cornerstone of the strategies presented herein.
Strategic Overview: Orthogonal Protection Schemes
The primary challenge in harnessing the synthetic potential of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate lies in the ability to differentiate the α-amino group and the side-chain amide. To this end, we present two distinct, orthogonal strategies:
-
The Boc/Trt Strategy: This approach employs the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino function and the highly acid-labile trityl (Trt) group for the side-chain amide. This strategy is particularly useful when subsequent modifications require acidic conditions for deprotection.
-
The Fmoc/Trt Strategy: This strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function, while the side-chain amide is protected with the acid-labile trityl (Trt) group. This combination provides a powerful orthogonal set, allowing for selective deprotection of the α-amino group under basic conditions without affecting the Trt or Pnb groups.
The choice between these strategies will be dictated by the overarching synthetic plan, particularly the nature of subsequent coupling partners and the desired deprotection schemes for the fully assembled molecule.
Diagram: Orthogonal Protecting Group Strategies
Caption: Orthogonal protection strategies for (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by high-performance liquid chromatography (HPLC).
Protocol 1: Nα-Boc / Nδ-Trt Protection Strategy
This protocol details the sequential protection of the α-amino group with a Boc group, followed by the protection of the side-chain amide with a Trt group.
Step 1.1: Neutralization and Nα-Boc Protection
Causality behind experimental choices: The starting material is a hydrobromide salt; therefore, a base is required to liberate the free α-amino group for reaction with Di-tert-butyl dicarbonate (Boc₂O). A mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is chosen to avoid unwanted side reactions. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the amino acid salt and the Boc anhydride.[3]
-
Materials:
-
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of dioxane (or THF) and water (1:1, v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. Ensure the pH of the solution is basic (pH 8-9).
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dioxane (or THF).
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate. This product is often used in the next step without further purification.
-
Step 1.2: Nδ-Trt Protection of the Side-Chain Amide
Causality behind experimental choices: The trityl group is introduced using trityl chloride in the presence of a base. The steric hindrance of the trityl group favors the protection of the primary amide over other potentially reactive sites.[4][5] Dichloromethane (DCM) is a common solvent for this reaction.
-
Materials:
-
Crude Nα-Boc-(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate (from Step 1.1)
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the crude product from Step 1.1 (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2.5 eq) to the solution.
-
Add trityl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC/HPLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Nα-Boc-Nδ-Trt-(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate.
-
Protocol 2: Nα-Fmoc / Nδ-Trt Protection Strategy
This protocol outlines the protection of the α-amino group with the base-labile Fmoc group, followed by the protection of the side-chain amide with the acid-labile Trt group, creating a valuable orthogonal protection scheme.
Step 2.1: Neutralization and Nα-Fmoc Protection
Causality behind experimental choices: Similar to the Boc protection, the starting material must be neutralized. Fmoc protection is typically achieved using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base. The reaction conditions are mild to prevent side reactions.
-
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate or Triethylamine (TEA)
-
Acetone or Dioxane
-
Water
-
Ethyl acetate
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone (or dioxane) and water (1:1, v/v).
-
Add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to the solution and stir until a clear solution is obtained.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone (or dioxane) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-8 hours, monitoring by TLC/HPLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl (to remove excess base if TEA was used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to give the crude Nα-Fmoc-(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate, which can be used directly in the next step.
-
Step 2.2: Nδ-Trt Protection of the Side-Chain Amide
-
Procedure: Follow the same procedure as outlined in Step 1.2 , using the crude Nα-Fmoc protected intermediate from Step 2.1 .
Deprotection Strategies
The utility of these protecting group strategies lies in their selective removal.
| Protecting Group | Reagents and Conditions for Removal | Orthogonality and Compatibility |
| Boc (tert-butoxycarbonyl) | Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM) | Cleaved under acidic conditions. Orthogonal to Fmoc and Pnb. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF or NMP | Cleaved under basic conditions. Orthogonal to Boc, Trt, and Pnb.[6] |
| Trt (trityl) | Dilute TFA in DCM (e.g., 1-5% TFA/DCM), often with a scavenger like triethylsilane (TES) | Highly acid-labile. Can be removed selectively in the presence of Boc with carefully controlled acidic conditions. Orthogonal to Fmoc and Pnb. |
| Pnb (4-nitrobenzyl) | Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction (e.g., SnCl₂, Na₂S₂O₄) | Stable to both acidic and basic conditions used for Boc and Fmoc removal. Orthogonal to Boc, Fmoc, and Trt.[1][2] |
Diagram: Deprotection Pathways
Caption: Selective deprotection pathways for the orthogonally protected glutamine derivative.
Conclusion
The strategic application of orthogonal protecting groups is paramount for the successful synthesis of complex molecules derived from this compound. The Boc/Trt and Fmoc/Trt strategies presented herein provide robust and versatile pathways for the selective protection of the α-amino and side-chain amide functionalities. The choice of strategy should be guided by the specific requirements of the overall synthetic route, particularly the compatibility of subsequent reaction and deprotection conditions. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this valuable building block in their drug discovery and development endeavors.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in Enzymology, 289, 17-34. Available at: [Link]
-
Hocker, M. D., Caldwell, C. G., Macsata, R. W., & Lyttle, M. H. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide research, 8(6), 310–315. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9855-9921. Available at: [Link]
-
Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides for the New Millennium (pp. 103-105). Springer, Dordrecht. Available at: [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
PubMed. (1991). Hydrolysis of peptide esters by different enzymes. Journal of Peptide Science, 37(3), 165-172. Available at: [Link]
-
Aapptec Peptides. (n.d.). Boc-Gln(Trt)-OH [132388-69-3]. Retrieved from [Link]
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. renyi.hu [renyi.hu]
Troubleshooting & Optimization
Technical Support Center: (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide. This document addresses common purification challenges and provides detailed, field-tested protocols and troubleshooting advice.
Section 1: Troubleshooting Guide
This section is designed to address specific issues encountered during the purification of the target compound. Each problem is analyzed for its probable cause, followed by a step-by-step resolution protocol.
Issue 1: Low Purity After Initial Isolation; Multiple Spots on TLC
Probable Cause: The most common reason for low purity is the presence of unreacted starting materials or side-products from the synthesis. Given the structure, likely impurities include residual coupling agents (e.g., DCC, EDC, HOBt), unreacted N-protected glutamine, 4-nitrobenzyl alcohol, and potential diastereomers.[1][2]
Diagnostic Approach:
-
TLC Analysis: Run a thin-layer chromatogram using a solvent system such as 10:1 Dichloromethane:Methanol. Co-spot the crude material with available starting materials to identify them.
-
NMR Spectroscopy: A proton (¹H) NMR spectrum of the crude material can quickly identify major impurities if their spectra are known.
Resolution Pathway: Choosing the Right Purification Strategy
The choice of purification method depends on the nature of the impurities. The following workflow helps in selecting the most effective technique.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1.1: Purification by Recrystallization
Recrystallization is highly effective if the product is a crystalline solid and impurities are present in small amounts or have very different solubility profiles.[3]
Core Principle: The compound should be highly soluble in a hot solvent but poorly soluble at cold temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvent systems. A good starting point is a polar protic solvent mixed with a less polar solvent. See the table below for suggestions.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent system to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Data Table: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Rationale & Comments |
| Methanol / Diethyl Ether | ~1:5 to 1:10 | The compound dissolves in hot methanol; ether is added until turbidity appears. Good for polar salts. |
| Ethanol / Water | ~10:1 | Water can be a good co-solvent for highly polar compounds.[5][6] |
| Isopropanol / Hexanes | ~1:3 | A common system for moderately polar compounds. |
Protocol 1.2: Purification by Flash Column Chromatography
This method is ideal for separating compounds with different polarities. For a polar amine salt like the target compound, special considerations are necessary to prevent poor separation (streaking) on the acidic silica gel.[7]
Core Principle: By adding a small amount of acid or a competing base to the mobile phase, the ionization state of the compound is stabilized, leading to better peak shapes and separation.[8][9]
Step-by-Step Methodology:
-
TLC Optimization: Find a solvent system that gives the target compound an Rf value of ~0.3. A good starting point is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).
-
Mobile Phase Modification: To the optimized solvent system, add a small amount (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine, TEA).
-
Column Packing: Pack a silica gel column with the chosen mobile phase (including the modifier).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure MeOH). Adsorb it onto a small amount of silica gel ("dry loading") for best results.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a volatile base like TEA was used, it can often be removed under high vacuum.
Issue 2: Significant Racemization Detected (Presence of Diastereomer)
Probable Cause: The stereocenter alpha to the carbonyl group is susceptible to racemization, especially under harsh basic or acidic conditions during synthesis or workup.[2][10]
Diagnostic Approach:
-
Chiral HPLC: This is the definitive method for determining enantiomeric or diastereomeric purity.[11][12] The sample is run on a chiral stationary phase (CSP) that can resolve the (S) and (R) enantiomers.[13][14]
Resolution Pathway: Chiral HPLC Analysis & Purification
Core Principle: Chiral stationary phases create a transient diastereomeric complex with each enantiomer, leading to different retention times and allowing for their separation.[13]
Step-by-Step Methodology (Analytical):
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for amino acid derivatives.[12]
-
Method Development: Develop a mobile phase, typically a mixture of hexane/isopropanol or another non-polar/polar solvent system.
-
Analysis: Inject a dilute solution of the purified compound. The presence of two peaks indicates racemization.
Purification Option: If racemization is significant, preparative chiral HPLC can be used to isolate the desired (S)-enantiomer, although this is often a costly and time-consuming process. The preferred approach is to revisit the synthetic steps to minimize the cause of racemization.
Issue 3: Product Instability During Purification or Storage
Probable Cause: The 4-nitrobenzyl (PNB) ester can be susceptible to hydrolysis under strongly basic or nucleophilic conditions. The compound may also be sensitive to light.[15][16][17]
Diagnostic Approach: Re-analyze a sample that has been stored for some time or subjected to purification conditions. Look for the appearance of new impurity spots on TLC or HPLC, potentially corresponding to the free carboxylic acid or byproducts.
Resolution Pathway: Gentle Handling and Proper Storage
Core Principle: Minimize exposure to harsh conditions (pH extremes, strong nucleophiles, high temperatures, and UV light) to preserve the integrity of the molecule.
Recommended Practices:
-
pH Control: During aqueous workups or chromatography, use buffered solutions or mild acids/bases (e.g., dilute NaHCO₃, 0.1% acetic acid) to avoid pH extremes.
-
Temperature: Perform all purification steps at or below room temperature whenever possible. When concentrating solutions, use a rotary evaporator with a water bath temperature below 40°C.
-
Light: Protect the compound from direct light by using amber vials or covering flasks with aluminum foil.[18]
-
Storage: Store the final, pure compound as a dry solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is an oil and won't crystallize. What should I do?
A: Protected amino acids can sometimes be difficult to crystallize, appearing as oils or thick gums.[19] First, ensure all solvent is removed under high vacuum, as residual solvent can prevent solidification. If it remains an oil, trituration is a good alternative. This involves stirring the oil vigorously in a solvent where it is insoluble (e.g., cold diethyl ether or hexanes). Impurities may dissolve, and the product may solidify. If all else fails, chromatography is the most reliable method for purifying non-crystalline compounds.
Q2: How do I convert the hydrobromide salt to the free amine if needed for a subsequent reaction?
A: The hydrobromide salt can be neutralized to the free amine through several methods:
-
Aqueous Base Wash: Dissolve the salt in an organic solvent (like Ethyl Acetate or DCM) and wash it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The organic layer will then contain the free amine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Solid Phase Extraction (SPE): Pass a solution of the salt through a short plug of a basic resin (like an amine-functionalized silica).
-
In-situ Neutralization: For subsequent reactions, you can often deprotonate the salt directly in the reaction flask by adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[20]
Q3: What analytical techniques are essential for quality control of the final product?
A: A comprehensive quality control panel should include:
-
HPLC/UPLC: To determine chemical purity (typically >95% or >98% for drug development applications).
-
Chiral HPLC: To confirm enantiomeric purity (e.g., >99% ee).[11][21]
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and rule out structural isomers or major impurities.
-
Amino Acid Analysis (AAA): Can be used to confirm the amino acid content after deprotection, providing a quantitative measure of the peptide-like material.[]
References
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
American Chemical Society. Understanding the Impact of Impurities in Peptide Coupling Reagents. (2023). Available from: [Link]
-
Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (2020). Available from: [Link]
-
Reddit. Can amine salts run through a silica column?. Available from: [Link]
-
Williams College. Crystallization Solvents. Available from: [Link]
- Google Patents. US2404503A - Preparation of amino acids from their salts.
-
Taylor & Francis Online. Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. (1983). Available from: [Link]
-
PNAS. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. (1992). Available from: [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry Journal. Available from: [Link]
-
PubMed. Related impurities in peptide medicines. (2014). Available from: [Link]
-
Royal Society of Chemistry. Removal of Protected Peptides from an ortho-Nitrobenzyl Resin by Photolysis. (1973). Available from: [Link]
-
M-CSA. Para-nitrobenzyl esterase. Available from: [Link]
-
Indian Academy of Sciences. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (1998). Available from: [Link]
-
National Institutes of Health (NIH). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. (2023). Available from: [Link]
-
PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (2008). Available from: [Link]
-
University of Calgary. Recrystallisation Technique. Available from: [Link]
-
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). Available from: [Link]
-
University of California, Irvine. Recrystallization. Available from: [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. (2014). Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
Reddit. How to purify amino acid with mineral salt. (2024). Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). Available from: [Link]
-
Organic Syntheses. Acetic acid, p-nitrobenzyl ester. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. (2017). Available from: [Link]
-
Pearson. Reactions of Amino Acids: Esterification. Available from: [Link]
-
Michigan State University. Isolation and Purification of Organic Compounds Recrystallization. Available from: [Link]
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
Waters Help Center. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Available from: [Link]
-
Royal Society of Chemistry. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). Available from: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 16. Removal of protected peptides from an ortho-nitrobenzyl resin by photolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Introduction: Navigating the Solubility Challenges of a Key Synthetic Intermediate
Welcome to the technical support guide for (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide. This molecule, a derivative of L-glutamine, is a valuable intermediate in synthetic chemistry, particularly in the development of peptidomimetics and other complex molecular architectures. However, its unique structure—a combination of a polar amino acid backbone, a nonpolar aromatic protecting group, and an ionic hydrobromide salt—presents significant solubility challenges that can hinder experimental progress.
This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's properties, alongside practical, field-tested troubleshooting strategies to overcome common solubility issues. We will move beyond simple solvent lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that dictate its solubility?
Answer: The solubility of this compound is a classic example of competing structural influences. Understanding these parts is the key to selecting an appropriate solvent system.
-
Amine Hydrobromide Salt: The presence of a primary amine protonated with hydrobromic acid (-NH₃⁺ Br⁻) introduces a highly polar, ionic character. Amine salts are specifically created to enhance the aqueous solubility of organic molecules, which is a critical consideration in pharmaceutical formulations.[1][2]
-
Glutamine Backbone: The core structure is derived from glutamine, featuring a polar amide side chain (-C(=O)NH₂) and a carboxylate ester. This backbone contributes to hydrogen bonding capabilities and favors solubility in polar protic solvents.
-
4-Nitrobenzyl (PNB) Ester: This is a bulky, aromatic, and relatively nonpolar protecting group. Its presence significantly increases the hydrophobicity of the molecule, counteracting the solubilizing effects of the ionic salt and polar backbone. This group is often responsible for poor solubility in purely aqueous systems.
The interplay between these groups means the molecule is amphiphilic, possessing both polar and nonpolar regions, which complicates straightforward dissolution.
Caption: Key structural components and their influence on solubility.
Q2: What is the recommended starting solvent for initial solubility tests?
Answer: Always begin with deionized water, but anticipate the need for a co-solvent. The hydrobromide salt is intended to confer water solubility, making water the most logical starting point.[2] However, due to the hydrophobic 4-nitrobenzyl group, complete dissolution in water alone is often unsuccessful.
A pragmatic approach is to first try dissolving a small aliquot in your primary aqueous buffer (e.g., PBS, pH 7.2). If solubility is poor, the next step should be the introduction of a water-miscible organic co-solvent. Always test solubility on a small scale before dissolving your entire sample to prevent material loss.[3]
Q3: How should I prepare and store stock solutions of this compound?
Answer: Given the compound's nature, preparing a high-concentration stock in a pure aqueous buffer is often difficult. The most reliable method is to use a minimal amount of an organic solvent to first dissolve the compound, followed by dilution with the aqueous buffer of choice.
-
Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for initial dissolution.[3][4] They can solubilize a wide range of compounds and are miscible with water.
-
Preparation Protocol:
-
Weigh the desired amount of the compound in a sterile vial.
-
Add a small volume of 100% DMSO or DMF to completely dissolve the solid. For example, add 100 µL of DMSO to 1-5 mg of the compound.
-
Once fully dissolved, slowly add your aqueous buffer to reach the final desired concentration. Vortex gently between additions.
-
-
Storage: Store stock solutions at -20°C or -80°C. Amine salts are generally stable, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, it is not recommended to store them for more than a day.[4] If using DMSO, be aware that some peptide-like structures can be unstable in this solvent over long periods.[3]
Troubleshooting Guide: Overcoming Insolubility
Q1: My compound will not dissolve in my aqueous buffer (e.g., PBS). What is my next step?
Answer: This is the most common issue. The hydrophobic PNB group is likely preventing dissolution. The solution is to decrease the polarity of the solvent system by introducing a water-miscible organic co-solvent.
Step-by-Step Approach:
-
Add a Co-Solvent: To your suspension of the compound in buffer, add DMSO, DMF, or ethanol dropwise while vortexing.[4] Start with 5-10% (v/v) and increase as needed.
-
Adjust pH: The compound has an acidic proton on the alpha-amine. For basic peptides or amines, slightly acidifying the solution with a drop of dilute acetic acid or formic acid can sometimes improve solubility by ensuring the amine remains fully protonated.[5][6]
-
Use Sonication: If gentle vortexing is insufficient, place the vial in a bath sonicator for 5-10 minute intervals. Sonication provides energy to break up the crystal lattice of the solid and can significantly aid dissolution.[3]
Q2: Can I use heat to dissolve the compound?
Answer: Gentle heating can be effective but should be used with caution. Heat increases the kinetic energy of the system and can overcome the energy barrier to dissolution.
-
Guideline: Warm the solution to 30-40°C.
-
Causality & Risk: Overheating can accelerate the degradation of the compound, particularly hydrolysis of the ester or amide bonds. The 4-nitrobenzyl group is generally stable, but the overall molecule's stability at elevated temperatures in your specific buffer system may not be known. Use heat as a last resort after co-solvents and sonication have been attempted.
Q3: The compound precipitated when I diluted my organic stock solution with water. What happened and how can I fix it?
Answer: This indicates that you have exceeded the solubility limit in the final aqueous-organic mixture. The compound was soluble in the initial organic solvent but crashed out when the polarity of the system was increased by adding the aqueous buffer.
Solutions:
-
Prepare a More Dilute Stock: The simplest solution is to start over and prepare a less concentrated stock solution.
-
Change the Order of Addition: Try adding the organic stock solution to the aqueous buffer, rather than the other way around. This maintains a state of high dilution and can sometimes prevent precipitation.
-
Increase the Percentage of Organic Co-Solvent: Your final solution may require a higher percentage of the organic co-solvent (e.g., 20-50% DMSO) to maintain solubility. You must verify that this higher concentration of organic solvent is compatible with your downstream application (e.g., cell-based assays, enzyme kinetics).[3]
Protocols and Data
Experimental Protocol: Systematic Solubility Assessment
This protocol provides a logical workflow for determining the optimal solvent system for this compound.
-
Aliquot the Compound: Weigh out approximately 1 mg of the compound into three separate microcentrifuge tubes.
-
Test Primary Solvents (Room Temperature):
-
To Tube 1, add 100 µL of deionized water.
-
To Tube 2, add 100 µL of ethanol.
-
To Tube 3, add 100 µL of DMSO.
-
-
Assess Solubility: Vortex each tube for 30 seconds. Observe for complete dissolution.
-
Troubleshoot Aqueous In-solubility (Tube 1):
-
If not dissolved in water, add DMSO dropwise (5 µL at a time) up to a total volume of 50 µL (creating a 33% DMSO/water mixture). Vortex after each addition.
-
If still not dissolved, place the tube in a sonicating water bath for 10 minutes.
-
-
Record Observations: Note the solvent or solvent mixture that achieves complete dissolution at the desired concentration.
Caption: Workflow for systematic solubility testing.
Data Presentation: Solvent Selection Guide
The following table provides a summary of common laboratory solvents and their predicted utility for dissolving this compound, based on its chemical properties.
| Solvent | Type | Polarity Index | Predicted Solubility | Rationale & Comments |
| Water / PBS Buffer | Polar Protic | 10.2 | Low to Moderate | The hydrobromide salt promotes solubility, but the PNB group strongly opposes it. Unlikely to work at high concentrations without additives.[2] |
| Ethanol / Methanol | Polar Protic | 5.2 / 6.6 | Moderate | Can engage in hydrogen bonding with the peptide backbone and solvate the PNB group, but may not be polar enough to fully handle the ionic salt. |
| DMSO | Polar Aprotic | 7.2 | High | Excellent choice. Its high polarity effectively solvates the ionic salt, while its organic character handles the PNB group. A preferred solvent for creating stock solutions.[3] |
| DMF | Polar Aprotic | 6.4 | High | Similar to DMSO, DMF is a powerful solvent for polar and nonpolar moieties. A suitable alternative to DMSO.[3] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Low to Moderate | Less polar than DMSO/DMF. May work in mixtures with water but is less likely to be effective on its own. |
| DCM / Chloroform | Nonpolar | 3.1 / 4.1 | Very Low | These solvents are not polar enough to effectively solvate the -NH₃⁺ Br⁻ salt, leading to poor solubility. |
| Hexanes / Toluene | Nonpolar | 0.1 / 2.4 | Insoluble | These solvents are entirely nonpolar and cannot overcome the polarity of the salt or the peptide backbone. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54033776, Tert-butyl 4,5-diamino-5-oxopentanoate. Retrieved from [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9904687. Retrieved from [Link]
-
Reddit r/chemistry community (2018). Ways of crashing out amines. Retrieved from [Link]
-
Organic Syntheses. 1,2-diamino-4-nitrobenzene. Retrieved from [Link]
-
Bio Basic. Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Sciencemadness Discussion Board (2011). Solubility of organic amine salts. Retrieved from [Link]
-
LibreTexts Chemistry (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71751057. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. biobasic.com [biobasic.com]
deprotection of the 4-nitrobenzyl group from (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate
Technical Support Center: Deprotection of 4-Nitrobenzyl (PNB) Esters
Topic: Strategic Cleavage of the 4-Nitrobenzyl Ester from (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate to yield L-Glutamine
Welcome to the technical support guide for the deprotection of the 4-nitrobenzyl (PNB) group, a critical step in complex peptide and pharmaceutical synthesis. This document provides an in-depth analysis, a field-tested protocol, and comprehensive troubleshooting advice for the conversion of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate, the PNB ester of L-Glutamine, back to its parent amino acid.
Our focus is on ensuring a high-yield, clean, and reproducible reaction by leveraging the most reliable and widely adopted methodology: Palladium-catalyzed hydrogenation.
Section 1: Mechanism & Core Principles
The 4-nitrobenzyl (PNB) group is a valuable carboxyl protecting group due to its stability under a range of conditions, including those used for the removal of other protecting groups like Boc and Fmoc.[1][2] Its removal is most effectively achieved through reductive cleavage, a process that simultaneously reduces the nitro moiety and cleaves the benzylic C-O bond of the ester.
Catalytic hydrogenation, particularly using Palladium on carbon (Pd/C), is the industry standard for this transformation.[3] The reaction proceeds via two key events on the surface of the palladium catalyst:
-
Reduction of the Nitro Group: The aromatic nitro group is rapidly reduced through a series of intermediates to an amino group.
-
Hydrogenolysis of the Benzylic Ester: The newly formed, electron-rich 4-aminobenzyl moiety is highly susceptible to hydrogenolysis, leading to the cleavage of the C-O bond and release of the free carboxylic acid (L-Glutamine) and the byproduct, 4-methylaniline (p-toluidine).
This dual action is highly efficient and results in a clean conversion with byproducts that are straightforward to remove.[4]
Section 2: Recommended Experimental Protocol
This protocol details the deprotection using catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas cylinders by generating hydrogen in situ.[5] It is a safer and more convenient method for most laboratory settings.[6]
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example | Purpose |
| (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate | >98% Purity | N/A | Starting Material |
| Palladium on Carbon (10 wt. % Pd, dry basis) | Degussa Type E101 | Major Aldrich | Heterogeneous Catalyst |
| Ammonium Formate (HCOONH₄) | ACS Reagent, ≥97% | Major Aldrich | Hydrogen Donor |
| Methanol (MeOH), Anhydrous | ACS Grade, 99.8% | Major Aldrich | Reaction Solvent |
| Deionized Water (DI H₂O) | Type 1 Ultrapure | Millipore | Co-solvent / Workup |
| Celite® 545 | N/A | Major Aldrich | Filtration Aid |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | Major Aldrich | Byproduct Extraction |
| Strongly Acidic Cation Exchange Resin | Dowex® 50WX8 | Major Aldrich | Product Purification |
| 2M Ammonium Hydroxide (NH₄OH) | N/A | Lab Prepared | Eluent for Ion Exchange |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate (1.0 equiv).
-
Add Methanol to dissolve the starting material (approx. 15-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (10-20% by weight relative to the substrate). Safety Note: Pd/C can be pyrophoric; handle in a well-ventilated hood and avoid adding it to a flask containing flammable vapors in the presence of oxygen.[7]
-
Add Ammonium Formate (3-5 equiv.) to the stirring suspension.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for Methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
TLC Monitoring: Use a mobile phase like 80:20:2 DCM:MeOH:AcOH. The product (L-Glutamine) will be at the baseline (Rf ≈ 0), while the starting material will have a higher Rf value. Visualize with ninhydrin stain (for the amine) and UV light (for the PNB group).
-
-
-
Work-up and Catalyst Removal:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an equal volume of deionized water to dissolve any precipitated product or salts.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad to carefully remove the Pd/C catalyst.[8] Wash the filter cake thoroughly with additional methanol and water to ensure complete recovery of the product. Safety Note: The filtered catalyst remains saturated with hydrogen and is highly pyrophoric.[9] Do not allow the filter cake to dry in the air. Quench it immediately by transferring the wet cake into a large volume of water.
-
-
Purification:
-
Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution will contain L-Glutamine, excess ammonium formate, and the 4-methylaniline byproduct.
-
Wash the aqueous solution with dichloromethane (DCM) (3 x 50 mL) in a separatory funnel to extract the organic byproduct, 4-methylaniline.
-
The product, L-Glutamine, is highly polar and will remain in the aqueous layer. For highest purity, the aqueous layer can be further purified using ion-exchange chromatography.[10][11]
-
Load the aqueous solution onto a pre-conditioned strongly acidic cation-exchange resin column.
-
Wash the column with DI water to remove any remaining salts.
-
Elute the purified L-Glutamine using an aqueous solution of ammonium hydroxide (e.g., 2M NH₄OH).
-
-
Lyophilize (freeze-dry) the collected fractions containing the product to obtain pure L-Glutamine as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Section 3: Troubleshooting & FAQ
This section addresses common issues encountered during the deprotection of PNB-protected amino acids.
Q1: My reaction is very slow or appears to be stalled. What could be the cause?
A1: This is a frequent issue with catalytic hydrogenation and can stem from several factors:
-
Catalyst Quality: The Pd/C catalyst may be old or partially deactivated.[12] Ensure you are using a fresh, high-quality catalyst. If the catalyst is from an old bottle, its activity may be compromised.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or glassware can poison the catalyst.[13] Sulfur-containing compounds are notorious catalyst poisons.[4] Ensure high-purity reagents and meticulously clean glassware.
-
Insufficient Hydrogen Donor: Ensure you have added a sufficient excess (at least 3-5 equivalents) of the ammonium formate. The decomposition of the donor provides the hydrogen, and an insufficient amount will lead to an incomplete reaction.
-
Poor Mixing: Vigorous stirring is crucial for heterogeneous catalysis to ensure proper contact between the substrate, the hydrogen source, and the catalyst surface.[12] If the stir bar is not creating a good suspension of the catalyst, the reaction rate will suffer.
Q2: After work-up, my product yield is very low. Where could my product have gone?
A2: Low yield can be attributed to issues during both the reaction and purification stages:
-
Incomplete Reaction: As discussed in Q1, if the reaction did not go to completion, your yield will naturally be low. Always confirm completion with TLC or LC-MS before proceeding to work-up.
-
Adsorption onto Catalyst/Celite: The product can adsorb onto the palladium catalyst or the Celite used for filtration. It is critical to wash the filter cake thoroughly with generous amounts of solvent (methanol/water mixture) to recover all the adsorbed product.
-
Loss During Extraction: L-Glutamine is highly water-soluble. Ensure you are not accidentally discarding the aqueous layer during the DCM wash. The product should remain in the aqueous phase.
Q3: My final product is contaminated with an aromatic compound. What is it and how do I remove it?
A3: The primary aromatic impurity is the byproduct, 4-methylaniline.
-
Cause: This is the expected byproduct from the reduction and cleavage of the PNB group.
-
Solution: This byproduct is significantly less polar than L-Glutamine and is readily soluble in organic solvents like DCM. A thorough liquid-liquid extraction of the aqueous product solution with DCM should effectively remove it. If trace amounts remain, the recommended ion-exchange chromatography purification step will definitively separate the basic byproduct from the zwitterionic amino acid.[11]
Q4: Can I use H₂ gas instead of ammonium formate?
A4: Yes, you can. Using a hydrogen gas balloon (atmospheric pressure) is a classic method.[12]
-
Procedure: After adding the substrate, solvent, and catalyst, the flask must be thoroughly purged of air. This is done by applying a vacuum and backfilling with an inert gas (like Nitrogen or Argon) three times, followed by a final vacuum and backfill with hydrogen from a balloon.
-
Considerations: This method requires careful handling to avoid creating an explosive mixture of hydrogen and oxygen.[7][9] The reaction may also be slower at atmospheric pressure compared to the transfer hydrogenation method at reflux. For difficult substrates, a high-pressure hydrogenation apparatus (Parr shaker) may be necessary.[14]
Q5: The TLC shows the reaction is complete, but after removing the catalyst and solvent, I don't see any material in my flask. What happened?
A5: This alarming situation can occur if the product and starting material are not handled correctly.
-
High Volatility (Unlikely for this product): L-Glutamine is not volatile. However, if working with smaller, more volatile molecules, aggressive removal of solvent under high vacuum and heat can lead to product loss.
-
Adsorption to Catalyst: This is the most likely cause. A significant portion of your material may be strongly adsorbed to the large surface area of the Pd/C catalyst. If you discarded the catalyst without extensive washing, you discarded your product with it.[13] Always wash the filtered catalyst thoroughly.
References
- Google Patents. EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine.
-
Park, M., et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. Available from: [Link]
-
Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Available from: [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]
-
DIAION. Separation and Refining of Amino acids. Available from: [Link]
-
Schmalz, H.-G., et al. (2017). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing. Available from: [Link]
-
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. Available from: [Link]
-
ResearchGate. Why do I not observe a product in Pd/C catalyzed hydrogenation?. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
ResearchGate. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Available from: [Link]
-
Reddit. Failed Hydrogenation using H2 gas and Pd/C catalyst. Available from: [Link]
-
ResearchGate. Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Francke, R., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available from: [Link]
-
ACS Green Chemistry Institute. Hydrogenolysis. Available from: [Link]
-
UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]
- Google Patents. US4956471A - Process for isolating and purifying amino acids.
-
Liu, H., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available from: [Link]
-
ResearchGate. Catalytic Transfer Hydrogenolysis Mechanism of Benzyl Phenyl Ether Over Nicu/Al2o3 Using Isopropanol as Hydrogen Source. Available from: [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]
Sources
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine - Google Patents [patents.google.com]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. diaion.com [diaion.com]
- 11. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
This guide provides an in-depth technical analysis of the mass spectrometric behavior of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a glutamine derivative of interest in drug development and biochemical research. We will explore optimal analysis strategies, compare ionization and fragmentation techniques, and provide actionable experimental protocols for its accurate characterization.
Introduction: The Analyte in Focus
(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate is an L-glutamine molecule where the alpha-carboxyl group is protected by a 4-nitrobenzyl (PNB) ester. Supplied as a hydrobromide salt, the alpha-amino group is protonated, making the compound inherently charged. Understanding its mass spectrometric behavior is crucial for identity confirmation, purity assessment, and metabolic studies.
Key Structural Features & Implications for MS:
-
Pre-charged Nature: As a hydrobromide salt, the molecule exists as a cation in solution, making it an ideal candidate for positive-ion mode mass spectrometry.
-
Protonation Sites: The molecule possesses two primary sites for protonation in solution: the alpha-amino group and the side-chain amide. This enhances its signal in positive-ion electrospray ionization.
-
Functional Groups: The presence of a labile PNB ester bond, a terminal amide group, and an amino acid backbone dictates its fragmentation pattern, providing a rich source of structural information.
The monoisotopic mass of the cationic form ([C12H16N3O5]+) is 282.1090 Da . High-resolution mass spectrometry (HRMS) should be employed to confirm this exact mass, distinguishing it from other potential isobaric compounds.
Ionization Techniques: ESI vs. Alternatives
For a polar, non-volatile, and pre-charged molecule like this, Electrospray Ionization (ESI) is the premier choice. It is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[1][2][3]
Comparison of Ionization Methods:
| Technique | Suitability for this Analyte | Rationale |
| Electrospray Ionization (ESI) | Excellent | Ideal for polar, pre-charged molecules in solution. Efficiently generates the primary molecular ion [M]+ with high sensitivity.[1][4] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Fair to Good | Can be used, but requires co-crystallization with a suitable matrix. May induce more in-source decay or fragmentation compared to ESI for this class of compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Poor | Better suited for less polar, more volatile compounds. The high polarity of the analyte makes it unsuitable for efficient vaporization and ionization by APCI. |
Experimental Choice: Positive-ion ESI is the most logical and effective method. The inherent charge of the molecule ensures a strong signal without the need for adduct-forming agents, although sodium or potassium adducts ([M+Na]+, [M+K]+) may be observed at low levels depending on sample purity and solvent quality.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
Accurate mass measurement is a cornerstone of modern analytical chemistry for confirming elemental composition.[5][6] Using an Orbitrap or Time-of-Flight (TOF) mass analyzer, the experimentally measured mass-to-charge ratio (m/z) can be compared to the theoretical value.
Table 1: Theoretical vs. Expected Experimental Mass Data
| Ion Species | Formula | Theoretical Monoisotopic m/z | Expected Mass Accuracy (ppm) |
| [M]+ | [C12H16N3O5]+ | 282.1090 | < 5 ppm |
| [M+Na]+ | [C12H15N3O5Na]+ | 304.0909 | < 5 ppm |
| [M+K]+ | [C12H15N3O5K]+ | 320.0649 | < 5 ppm |
M represents the cationic form of the analyte.
A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental formula of the analyte.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To confirm the molecule's structure, tandem mass spectrometry (MS/MS) is employed. The precursor ion (m/z 282.1) is isolated and subjected to fragmentation, most commonly through Collision-Induced Dissociation (CID).[7][8] In CID, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen), causing it to fragment at its weakest bonds.[8]
Predicted Fragmentation Pathways
The fragmentation of this molecule is expected to follow established rules for amino acid derivatives and esters.[9][10][11] The primary cleavage sites are the ester linkage and bonds along the amino acid backbone.
Key Predicted Fragmentations:
-
Neutral Loss of 4-Nitrobenzyl Alcohol (153.04 Da): Cleavage of the C-O ester bond can result in the loss of the protecting group as a neutral molecule, yielding a protonated glutamine ion.
-
Formation of the 4-Nitrobenzyl Cation (136.04 Da): Heterolytic cleavage of the ester bond can also lead to the formation of a stable tropylium-like cation from the 4-nitrobenzyl group.
-
Backbone Fragmentation: Similar to peptides, losses of ammonia (NH3) and water (H2O) from the glutamine core are expected.[11] Specifically, the side-chain amide is a common source for the loss of ammonia.
-
In-source Cyclization: Free glutamine is known to cyclize to pyroglutamic acid in the ESI source, particularly at higher temperatures or voltages.[12] While the ester protection should mitigate this, it is a potential artifact to be aware of.
Below is a diagram illustrating the primary fragmentation workflow and the predicted fragmentation pathways.
Caption: High-level workflow for MS/MS analysis.
Caption: Predicted major CID fragmentation pathways.
Table 2: Predicted MS/MS Fragment Ions for Precursor m/z 282.1
| Predicted m/z | Proposed Formula | Description / Neutral Loss |
| 265.1032 | [C12H13N2O5]+ | Loss of ammonia (-NH3) from the side-chain amide. |
| 147.0764 | [C5H11N2O3]+ | Protonated Glutamine. Resulting from a complex rearrangement and cleavage of the PNB group. |
| 136.0393 | [C7H6NO2]+ | 4-Nitrobenzyl cation. A very common and diagnostic fragment for PNB-protected compounds. |
| 129.0658 | [C5H9N2O2]+ | Loss of water (-H2O) from the m/z 147 fragment (pyroglutamate structure). |
| 84.0444 | [C4H6NO]+ | Common immonium-related ion from the glutamine backbone. |
Recommended Experimental Protocols
For reliable and reproducible results, the following starting protocols are recommended. Optimization may be necessary depending on the specific instrumentation.
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: Formic acid is added to the solvent system to ensure the analyte remains protonated and to improve chromatographic peak shape and ESI efficiency.
Protocol 2: LC-MS/MS Method
This method is designed to provide chromatographic separation from potential impurities before MS analysis.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
MS System: ESI-capable tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).[12]
-
Ion Mode: Positive.
-
Full Scan (MS1) Range: m/z 100-500.
-
MS/MS Settings:
-
Precursor Ion: 282.1
-
Collision Energy: 15-25 eV (This should be optimized. Start at 20 eV).
-
Activation Gas: Argon.
-
Conclusion and Best Practices
The mass spectrometric analysis of this compound is straightforward when leveraging its inherent chemical properties. Positive-ion ESI coupled with high-resolution MS and CID-based MS/MS provides a robust workflow for its unambiguous identification and structural confirmation. The most diagnostic evidence will come from accurate mass measurement of the molecular ion and the observation of characteristic fragments, particularly the 4-nitrobenzyl cation (m/z 136.0) and ions related to the glutamine core. Researchers should pay close attention to optimizing collision energy to achieve a balanced spectrum of precursor and product ions for comprehensive characterization.
References
-
O'Hair, R. A. J. (2011). Peptide Scrambling During Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 22(5), 785–796. Available at: [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]
-
Gu, L., & Wang, J. (2005). Understanding the fragmentation mechanism for the neutral loss of 73 Da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry, 16(8), 1192–1203. Available at: [Link]
-
Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Methods in Molecular Biology, 284, 1-20. Available at: [Link]
-
Zhang, Y., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 25(2), 268-273. Available at: [Link]
-
Yao, G., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(6), 1104-1116. Available at: [Link]
-
Van Eyk, J. E., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(15), 7549–7553. Available at: [Link]
-
Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. Mascot Help. Available at: [Link]
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A Comparative Guide to Side-Chain Protection of Glutamine Derivatives: Moving Beyond 4-Nitrobenzyl
In the intricate world of peptide synthesis and the development of complex organic molecules, the judicious selection of protecting groups is paramount to success. For derivatives of 2,5-diamino-5-oxopentanoate, particularly glutamine (Gln), safeguarding the side-chain carboxamide is critical to prevent undesirable side reactions, such as nitrile formation or cyclization, during coupling steps.[1][2]
For years, the 4-nitrobenzyl (Pnb) group has served as a reliable protector for carboxyl and amide functionalities. However, its removal often requires harsh conditions that can compromise the integrity of sensitive peptides. This guide provides a comparative analysis of viable alternatives to the Pnb group for glutamine side-chain protection, focusing on groups amenable to modern synthetic strategies, particularly the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS). We will delve into the mechanistic nuances, practical applications, and experimental data supporting the use of the Trityl (Trt), Xanthyl (Xan), and 2,4,6-Trimethoxybenzyl (Tmob) protecting groups.
The Benchmark: 4-Nitrobenzyl (Pnb)
The 4-nitrobenzyl group is typically installed on carboxylic acids or amides via nucleophilic substitution with 4-nitrobenzyl bromide.[3] Its stability to acidic and some basic conditions makes it a robust protecting group. However, its primary drawback lies in its deprotection, which is most commonly achieved through catalytic hydrogenation or reduction to the aminobenzyl group followed by further cleavage.[4] More recently, methods using strong base have been developed, but these conditions are often incompatible with the complex functionalities present in peptides and other drug candidates.[4] This lack of orthogonality with standard Fmoc and Boc deprotection protocols complicates its use in mainstream peptide synthesis.
The Leading Alternatives for Fmoc-Based Synthesis
In the context of Fmoc SPPS, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine) and final cleavage from the resin and side-chain deprotection are performed with a strong acid (e.g., trifluoroacetic acid, TFA), the ideal side-chain protecting group must be stable to piperidine but labile to TFA.[5][6] The Trityl, Xanthyl, and Tmob groups fit these criteria well.
The Trityl (Trt) Group
The trityl group is a bulky, acid-labile protecting group widely favored in Fmoc chemistry for the side chains of asparagine, glutamine, and cysteine.[1][6][7] Its steric hindrance effectively shields the amide nitrogen, preventing side reactions, and its use significantly improves the solubility of Fmoc-Gln-OH derivatives.[1]
Mechanism & Application: The Trt group is introduced onto the glutamine side chain using trityl chloride in the presence of a base. The resulting Fmoc-Gln(Trt)-OH is a stable, crystalline solid that is readily incorporated into SPPS. The Trt group is completely stable to the piperidine solutions used for Fmoc removal but is efficiently cleaved during the final TFA "cocktail" cleavage step. The bulky triphenylmethyl cation released during deprotection must be scavenged, typically with triisopropylsilane (TIS), to prevent re-attachment to sensitive residues like tryptophan.[8]
The Xanthyl (Xan) Group
The Xanthyl group is another acid-labile protecting group used for asparagine and glutamine side chains. It has historically been used in Boc-based synthesis, where it is removed concurrently with the Nα-Boc group by strong acids like HF or TFMSA.[1][9][10] However, its lability profile also makes it a candidate for Fmoc strategies, although it is less common than Trt.
Mechanism & Application: Similar to Trt, the Xan group is introduced using xanthydrol. Its cleavage is also acid-mediated.[9] While effective, the starting material, Fmoc-Gln(Xan)-OH, is less commonly available commercially compared to its Trt-protected counterpart.
The 2,4,6-Trimethoxybenzyl (Tmob) Group
The Tmob group is a highly acid-labile alternative to the Trt group.[8] The electron-donating methoxy groups on the benzyl ring significantly increase its acid sensitivity, allowing for removal under milder acidic conditions than Trt.[11] This can be advantageous when working with particularly sensitive peptide sequences.
Mechanism & Application: The Tmob group is introduced via its corresponding alcohol or halide.[11][12] It is stable to piperidine but is cleaved with dilute TFA solutions (e.g., 5-30% TFA).[8] However, a significant drawback is that the trimethoxybenzyl cation formed upon cleavage is a potent alkylating agent and can modify tryptophan residues if not effectively scavenged.[8]
Comparative Analysis
To facilitate selection, the performance of these protecting groups is summarized below. The data represents typical outcomes in standard Fmoc SPPS.
| Protecting Group | Introduction Reagents | Stability to Piperidine | Deprotection Conditions | Yields (Typical) | Key Advantages | Key Disadvantages |
| 4-Nitrobenzyl (Pnb) | 4-Nitrobenzyl bromide, Base | High | H₂, Pd/C or strong base (e.g., 20% aq. NaOH in MeOH)[4] | Variable | Robust; Orthogonal to acid-labile groups | Harsh deprotection; Poor orthogonality with SPPS |
| Trityl (Trt) | Trityl chloride, Base | High | >90% TFA, scavengers (e.g., TIS, H₂O)[8] | High (>90%) | Excellent solubility; Widely used; High reliability[1] | Released Trt⁺ cation can cause side reactions |
| Xanthyl (Xan) | Xanthydrol, Acid | High | TFA[9][10] | Good | Good protection against side reactions | Less common in Fmoc chemistry; Less commercial availability |
| Tmob | 2,4,6-Trimethoxybenzyl alcohol, Acid | High | 5-30% TFA, scavengers[8] | Good-High | Removable under milder acid conditions than Trt | Tmob⁺ cation is a strong alkylating agent[8] |
Decision-Making Framework & Visualization
Choosing the optimal protecting group depends on the specific requirements of the synthesis. The following workflow provides a logical approach to this selection process.
Caption: Workflow for selecting a glutamine side-chain protecting group.
Orthogonality in Practice
The success of modern peptide synthesis hinges on the concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others.[5][13] The Trt group is an excellent example of this principle in action.
Sources
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- 2. peptide.com [peptide.com]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
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- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. peptide.com [peptide.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. US4935536A - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Protective Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to the Purity Validation of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of protected amino acids is a critical determinant of the final peptide's quality, efficacy, and safety. This guide provides an in-depth technical comparison for validating the purity of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, a key building block for introducing glutamine residues. We will explore the rationale behind various analytical techniques, compare its performance with common alternatives, and provide detailed experimental protocols to ensure the integrity of your synthesis.
Introduction: The Critical Role of Purity in Peptide Synthesis
This compound is a glutamine surrogate where the γ-carboxyl group is protected by a 4-nitrobenzyl (pNB) ester. This protecting group strategy is employed to prevent side reactions during peptide synthesis. However, the presence of impurities, such as diastereomers, residual solvents, or byproducts from the synthesis or degradation of the protecting group, can lead to the formation of undesired peptide sequences, complicating purification and potentially altering the biological activity of the final product.
This guide will walk you through a multi-faceted approach to purity validation, emphasizing the importance of orthogonal analytical methods to build a comprehensive purity profile.
Understanding Potential Impurities
A thorough purity validation begins with an understanding of the potential impurities that may be present. For this compound, these can be broadly categorized:
-
Diastereomeric Impurities: The presence of the (R)-enantiomer is a primary concern, as it can be introduced during the synthesis of the amino acid derivative. Chiral purity is paramount to ensure the correct stereochemistry of the final peptide.
-
Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the synthetic route used to prepare the protected amino acid.
-
Degradation Products: The 4-nitrobenzyl ester, while relatively stable, can be susceptible to cleavage under certain conditions, leading to the formation of byproducts. For instance, reductive cleavage can yield p-aminobenzyl derivatives, while other conditions might lead to the formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
-
Residual Solvents and Water: The presence of residual solvents from purification or water can affect the accurate weighing of the compound and may interfere with subsequent reactions.
Orthogonal Analytical Approaches for Comprehensive Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the synergy of multiple, orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment for pharmaceutical ingredients, offering high resolution and sensitivity.[1] For this compound, two distinct HPLC methods are essential.
a) Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This technique separates the target compound from non-chiral, process-related impurities and degradation products. The 4-nitrobenzyl group provides a strong chromophore, allowing for sensitive UV detection.
b) Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral stationary phase (CSP). This is a critical step to quantify the presence of the unwanted (R)-enantiomer. The choice of the CSP is crucial for achieving adequate resolution.[2]
Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[3][4] By integrating the signals of the target compound against a certified internal standard of known purity, an absolute purity value can be obtained. ¹H and ¹³C NMR are also invaluable for structural confirmation and identification of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify and quantify impurities.[5] When coupled with HPLC (LC-MS), it becomes a powerful tool for peak identification in the chromatogram.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, bromine. This technique is particularly useful for confirming the empirical formula and detecting inorganic impurities that would not be visible by HPLC or NMR.[6]
Comparative Analysis with Alternative Glutamine Protecting Groups
The choice of protecting group for the glutamine side chain can significantly impact the synthesis strategy and the purity of the final peptide. Here, we compare this compound with two widely used alternatives: Fmoc-Gln(Trt)-OH and Boc-Gln(Xan)-OH.
| Feature | This compound | Fmoc-Gln(Trt)-OH | Boc-Gln(Xan)-OH |
| Alpha-Amino Protection | None (hydrobromide salt) | Fmoc | Boc |
| Side-Chain Protection | 4-Nitrobenzyl (pNB) | Trityl (Trt) | Xanthyl (Xan) |
| Cleavage Conditions | Photolytic or reductive | Acid-labile (TFA) | Acid-labile |
| Orthogonality | Orthogonal to Fmoc and Boc strategies | Compatible with Fmoc strategy | Compatible with Boc strategy |
| Common Impurities | (R)-enantiomer, p-nitrobenzyl byproducts | Di- and tri-peptides, Fmoc-related impurities | Dehydration products, Xan-related impurities |
| Typical Purity (HPLC) | >98% (supplier dependent) | >99%[7] | >98%[8] |
| Chiral Purity | Must be rigorously validated | Typically >99.8%[7] | Supplier dependent |
The 4-nitrobenzyl protecting group offers the advantage of being orthogonal to both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies.[9] This allows for selective deprotection of the side chain on the solid support, enabling the synthesis of complex peptides with side-chain modifications. In contrast, the trityl and xanthyl groups are cleaved under acidic conditions, which may not be compatible with all synthesis strategies.[7]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific instrumentation and reagents available.
Protocol 1: RP-HPLC for Chemical Purity
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (due to the nitrobenzyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral stationary phase, e.g., a polysaccharide-based column like Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a modifier like TFA (0.1%)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 3: Quantitative ¹H NMR (qNMR)
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a signal in a clean region of the spectrum.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Protocol 4: Mass Spectrometry (LC-MS)
-
LC System: Use the same conditions as the RP-HPLC method.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable.
-
Scan Range: Scan a mass range that includes the expected molecular ion of the analyte (m/z for [M+H]⁺) and potential impurities.
-
Data Analysis: Correlate the mass spectra of the peaks in the chromatogram with their retention times to identify the main component and any impurities.
Conclusion
The purity validation of this compound is a multi-step process that requires a combination of orthogonal analytical techniques. While HPLC provides essential information on chemical and chiral purity, it should be complemented by qNMR for an absolute purity assessment, mass spectrometry for structural confirmation, and elemental analysis to ensure the correct empirical formula. By employing a rigorous and multi-faceted validation strategy, researchers and drug development professionals can ensure the quality and integrity of this critical building block, leading to the successful synthesis of high-purity peptides.
References
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Amino acid analysis [pubmed.ncbi.nlm.nih.gov]
- 3. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc-Gln(Trt)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. biosynth.com [biosynth.com]
A Researcher's Guide to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide: A Comparative Analysis and Sourcing Guide
For researchers and professionals in drug development and peptide synthesis, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a research program. (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide (CAS No. 14349-18-9) is a specialized chemical entity with emerging applications. This guide provides a comprehensive overview of this compound, a comparison with a key alternative, and practical guidance for its procurement and potential use.
Introduction to this compound
This compound is a derivative of L-glutamine. Its structure features a 4-nitrobenzyl (PNB) ester, a functional group that serves as a protecting group for the carboxylic acid. The presence of the hydrobromide salt enhances the compound's stability and solubility in certain solvents. This molecule is gaining traction in several research areas, including:
-
Peptide Synthesis: It can be used as a building block in the synthesis of complex peptides.[1]
-
Drug Development: It serves as an intermediate in the creation of novel pharmaceutical compounds, particularly those aimed at metabolic disorders.[1]
-
Analytical Chemistry: It can be employed as a standard in chromatographic techniques for the quantification of amino acids in biological samples.[1]
Supplier and Price Comparison
Procuring specialized chemical reagents requires careful consideration of purity, availability, and cost. Below is a comparison of known suppliers for this compound. Prices are subject to change and may vary based on the quantity ordered and the supplier's location.
| Supplier | Product Number | Purity | Availability |
| BD14349189 | ≥ 98% (TLC) | Inquire | |
| S789305 | - | Inquire | |
| 29335 | ≥ 98% (TLC) | Inquire | |
| BAT-004256 | ≥ 98% (TLC) | In Stock |
A Comparative Analysis: The 4-Nitrobenzyl Ester vs. the Tert-Butyl Ester
In the realm of synthetic chemistry, a closely related and more extensively documented alternative to the 4-nitrobenzyl ester is (S)-tert-butyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS No. 108607-02-9). The primary difference between these two compounds lies in the choice of the carboxylic acid protecting group: a 4-nitrobenzyl ester versus a tert-butyl ester. This seemingly small structural change has significant practical implications for the researcher.
Key Differences in Reactivity and Deprotection Strategies
The choice between a 4-nitrobenzyl and a tert-butyl ester is primarily dictated by the desired deprotection conditions and the overall synthetic strategy.
-
Tert-Butyl (tBu) Esters: These are classic examples of acid-labile protecting groups. They are stable to a wide range of reaction conditions, including catalytic hydrogenation and basic hydrolysis. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[2] The mechanism involves the formation of a stable tert-butyl cation.
-
4-Nitrobenzyl (PNB) Esters: PNB esters offer an orthogonal deprotection strategy. They are stable to acidic conditions that would cleave a tBu ester. Instead, they are typically removed under reductive conditions. Common methods include catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or reduction with zinc dust in acetic acid. The nitro group is reduced to an amino group, which then facilitates the cleavage of the ester bond.
This orthogonality is a powerful tool in complex multi-step syntheses, allowing for the selective deprotection of one ester group in the presence of the other.
Experimental Protocol: Synthesis of a Glutamide-Containing Compound Using a Protected Glutamine Intermediate
Objective: To couple the free amine of (S)-tert-butyl 2,5-diamino-5-oxopentanoate with a carboxylic acid to form a new amide bond.
Materials:
-
(S)-tert-butyl 2,5-diamino-5-oxopentanoate hydrochloride
-
Carboxylic acid of interest (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add PyBOP (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of (S)-tert-butyl 2,5-diamino-5-oxopentanoate hydrochloride (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.
Rationale for Experimental Choices:
-
PyBOP: This is a common and effective peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Adaptation for the 4-Nitrobenzyl Analogue:
This protocol can be conceptually adapted for this compound. The coupling reaction would proceed in the same manner. The key difference would be in any subsequent deprotection steps, where one would employ reductive methods to cleave the PNB ester, leaving any acid-labile groups intact.
Conclusion
This compound is a valuable, albeit less documented, reagent for chemical synthesis. Its key feature is the 4-nitrobenzyl ester, which allows for selective removal under reductive conditions, providing an orthogonal protecting group strategy when compared to the more common acid-labile tert-butyl ester. While detailed experimental protocols in the public domain are scarce, its structural similarity to its tert-butyl counterpart allows for the adaptation of established synthetic methodologies. For researchers embarking on complex synthetic pathways, the choice between these two reagents will depend on the specific requirements for protecting group orthogonality and the desired deprotection conditions.
References
- Salomon, C. J., et al. (2000). Recent developments in chemical deprotection of ester functional group.
- Google Patents. (2020). Processes for the preparation of (S)
- Google Patents. (1998).
- Google Patents. (2019). Processes for preparation of (s)
-
Organic Chemistry Portal. Tert-butyl Esters. [Link]
- Google P
-
PubChem. tert-Butyl 4,5-diamino-5-oxopentanoate. [Link]
- Mattocks, D. L., et al. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of organic chemistry, 69(18), 6131-4.
-
Universal Biologicals. tert-Butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride. [Link]
- Francke, J., et al. (2022). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Journal of the American Chemical Society, 144(4), 1736-1744.
- Fedik, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group.
- Google Patents. (2021). Preparation method and application of antituberculosis drug Pretomanid.
-
PubChem. CID 87460534. [Link]
-
PubChem. Omnipeptin. [Link]
Sources
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- 2. tert-Butyl Esters [organic-chemistry.org]
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- 4. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide
Common Name: H-Gln-ONB·HBr CAS: 14349-18-9 Application: C-terminal protection in peptide synthesis; photocleavable caged glutamine derivatives.
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat amino acid derivatives as benign "building blocks." This is a critical error when handling (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide .
This compound is not just an amino acid; it is a hydrobromide salt of a nitrobenzyl ester . The salt form introduces significant hygroscopicity and acidity upon contact with moisture (mucous membranes), while the nitrobenzyl moiety presents potential sensitization risks. This guide moves beyond the standard SDS to provide an operational framework for safe, reproducible handling in drug development workflows.
Risk Assessment & Hazard Identification
The primary risks stem from the compound's hydrolysis potential and inhalation toxicity. Below is the hazard profile derived from GHS classifications and functional group analysis.
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] Strict hygiene required; no open consumables in the lab. |
| Skin Irritation | H315 | Causes skin irritation.[1] The HBr salt can cause acid-like burns on moist skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] Critical Risk: Dust contacting the eye hydrolyzes to hydrobromic acid. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] Inhalation of fine dust is the primary exposure vector. |
Personal Protective Equipment (PPE) Architecture
We utilize a Layered Defense Strategy . Do not rely on a single barrier.
A. Respiratory Protection (The First Line)
-
Primary Engineering Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .
-
Secondary PPE: If hood access is restricted or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .
-
Scientist's Note: Surgical masks offer zero protection against chemical dusts.
-
B. Ocular Protection (The Critical Barrier)
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses with side shields are insufficient.
C. Dermal Protection
-
Gloves: Double-gloving technique.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile (Durability).
-
Protocol: Change outer gloves immediately upon visible contamination.
-
-
Body: Standard cotton lab coat (buttoned) and long pants covering the ankles. Closed-toe chemical-resistant shoes.
D. PPE Decision Matrix[5]
Figure 1: PPE Selection Logic based on operational state. Note the critical requirement for splash goggles during solid handling.
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Environment Check: Ensure the fume hood is operating at 80-100 fpm face velocity.
-
Hygroscopic Management: This compound is an HBr salt. High humidity will cause clumping and hydrolysis. Allow the container to reach room temperature before opening to prevent condensation.
Phase 2: Weighing & Transfer
-
Static Control: Amino acid derivatives often carry static charge. Use an antistatic gun or polonium strip if the powder "flies."
-
Transfer: Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).
-
Containment: Weigh directly into the reaction vessel or a tared vial. Avoid using weighing paper; use weighing boats to minimize spill risk during transfer.
Phase 3: Solubilization
-
Solvent Choice: The compound is soluble in polar aprotic solvents (DMF, DMSO) and water.
-
Exotherm Check: Dissolution of HBr salts can be mildly exothermic. Add solvent slowly.
-
Venting: If neutralizing with a base (e.g., TEA or DIPEA) to free the amine, ensure the vessel is vented, as heat and minor vapor pressure changes may occur.
Disposal & Emergency Procedures
Waste Disposal Protocol
Do not treat this as general trash. The presence of the nitro group and bromide ion dictates specific streams.
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste containers.
-
Liquid Waste:
-
Halogenated Organic Waste: Due to the bromide counter-ion, the safest classification is Halogenated.
-
Aqueous Waste: If dissolved in water, adjust pH to neutral (7.0) before disposal into aqueous hazardous waste streams. Do not pour down the drain.
-
Emergency Response Workflow
Figure 2: Immediate response actions for exposure events.[2][3][5] Speed is critical for eye exposure to prevent acid burns.
References
-
BLDpharm. (2024). This compound Safety Data Sheet. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from
-
PubChem. (n.d.).[7] Compound Summary: Amino Acid Derivatives and Safety. National Library of Medicine.[7] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from
Sources
- 1. synzeal.com [synzeal.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.be [fishersci.be]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. middlesexgases.com [middlesexgases.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
